molecular formula C5H9NO2 B032310 4-hydroxy-2-Piperidinone CAS No. 476014-76-3

4-hydroxy-2-Piperidinone

Cat. No.: B032310
CAS No.: 476014-76-3
M. Wt: 115.13 g/mol
InChI Key: PRCAKTIAKXMBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-2-Piperidinone is a versatile and highly valuable lactam derivative that serves as a critical synthetic intermediate and scaffold in organic and medicinal chemistry research. This compound features a reactive cyclic amide (lactam) ring substituted with a hydroxyl group, making it a privileged building block for the synthesis of more complex nitrogen-containing heterocycles. Its primary research value lies in its application as a precursor for piperidine-based pharmaceuticals, agrochemicals, and bioactive molecules. Researchers utilize this compound to develop novel enzyme inhibitors, receptor modulators, and other pharmacologically active compounds, particularly those targeting the central nervous system. The presence of both a nucleophilic nitrogen and hydroxyl group allows for diverse functionalization, enabling the construction of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Its mechanism of action in research settings is context-dependent, often functioning as a key structural motif that mimics peptide turn conformations or chelates metal ions in metalloenzyme active sites. This compound is essential for chemists and biologists exploring new therapeutic avenues in areas such as neurology, oncology, and infectious diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxypiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-4-1-2-6-5(8)3-4/h4,7H,1-3H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCAKTIAKXMBQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50460054
Record name 4-hydroxy-2-Piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476014-76-3
Record name 4-hydroxy-2-Piperidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50460054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2-piperidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic Profile of 4-Hydroxy-2-piperidinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-hydroxy-2-piperidinone. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data and information from analogous structures to offer a representative spectroscopic profile. The guide includes mass spectrometry data, representative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is crucial for determining the molecular weight and elemental composition of a compound.

Table 1: Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺116.07061
[M+Na]⁺138.05255
[M-H]⁻114.05605
[M+NH₄]⁺133.09715
[M+K]⁺154.02649
[M+H-H₂O]⁺98.06059

Data sourced from computational predictions.

Experimental Protocol for Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled to an electrospray ionization (ESI) source is typically used.

Sample Preparation:

  • A stock solution of this compound is prepared by dissolving a small amount of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • The stock solution is then further diluted to a final concentration of 1-10 µg/mL with the mobile phase.

  • The mobile phase for positive ion mode often consists of acetonitrile/water (1:1, v/v) with 0.1% formic acid to facilitate protonation. For negative ion mode, a mobile phase with 0.1% ammonium hydroxide may be used.

Data Acquisition:

  • The prepared sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • The mass spectrometer is operated in full scan mode to detect all ions within a specified m/z range (e.g., 50-500).

  • Data is acquired in both positive and negative ion modes to observe different adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei.

Disclaimer: The following NMR data are representative and based on general principles and data from structurally similar compounds due to the absence of publicly available experimental spectra for this compound.

Table 2: Representative ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-8.0br s1HNH
~4.0-4.2m1HCH-OH
~3.2-3.4m2HCH₂-N
~2.3-2.5m2HCH₂-C=O
~1.8-2.0m2HCH₂-CH(OH)
~3.5-4.5br s1HOH

Table 3: Representative ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~172C=O
~65CH-OH
~45CH₂-N
~35CH₂-C=O
~30CH₂-CH(OH)
Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • The solution is transferred to a standard 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.

Data Acquisition:

  • The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.

  • A standard ¹H NMR spectrum is acquired using a single-pulse experiment.

  • A ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence.

  • Further two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in the complete structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Disclaimer: The following IR data are representative and based on the expected vibrational modes for the functional groups present in this compound.

Table 4: Representative IR Absorption Bands for this compound

Frequency Range (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3300-3100Medium, BroadN-H stretch (amide)
2950-2850MediumC-H stretch (aliphatic)
~1650StrongC=O stretch (amide I)
~1550MediumN-H bend (amide II)
1100-1000MediumC-O stretch (alcohol)
Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the solid this compound sample is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

  • A few milligrams of the sample are finely ground with approximately 100 mg of dry potassium bromide (KBr).

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • A background spectrum of the empty spectrometer (or the KBr pellet matrix) is recorded.

  • The sample is placed in the IR beam path, and the spectrum is recorded.

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS NMR NMR Spectroscopy ('H, ¹³C, 2D) - Structural Elucidation Purification->NMR IR Infrared (IR) Spectroscopy - Functional Group ID Purification->IR Data_Analysis Combined Data Analysis MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Technical Report / Publication Structure_Confirmation->Report

A general workflow for the synthesis and spectroscopic analysis of a chemical compound.

An In-Depth Technical Guide to the Structural Analysis of 4-hydroxy-2-piperidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxy-2-piperidinone is a heterocyclic compound of interest in medicinal chemistry due to its presence in various bioactive molecules. A thorough understanding of its three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides a comprehensive overview of the available data and analytical techniques for the structural characterization of this compound and its derivatives. While a definitive public crystal structure of the parent compound, this compound, is not currently available, this document will delve into its known properties, synthesis, and spectroscopic analysis. Furthermore, it will present a comparative analysis of the crystal structures of closely related piperidinone derivatives to infer the likely conformational features of the target molecule.

Introduction

The piperidinone scaffold is a prevalent motif in a wide range of natural products and synthetic pharmaceuticals. The introduction of a hydroxyl group at the 4-position of the 2-piperidinone ring system can significantly influence the molecule's polarity, hydrogen bonding capabilities, and ultimately its biological activity. Therefore, a detailed structural elucidation is paramount for understanding its pharmacological potential. X-ray crystallography remains the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, in the absence of a solved crystal structure for this compound, a combination of other analytical methods is essential for its characterization.

Physicochemical and Spectroscopic Data

While crystallographic data is not publicly available, other key physicochemical and spectroscopic properties of this compound have been computed and are available in public databases.[1][2]

PropertyValue
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
IUPAC Name 4-hydroxypiperidin-2-one
CAS Number 476014-76-3

Mass Spectrometry: The predicted mass spectrum of this compound shows characteristic adducts that are useful for its identification.

AdductPredicted m/z
[M+H]⁺ 116.07061
[M+Na]⁺ 138.05255
[M-H]⁻ 114.05605

Table 1: Predicted Mass Spectrometry Data for this compound.[2]

Synthesis and Crystallization

The synthesis of piperidinone derivatives is well-documented in the chemical literature.[9][10] A general approach to obtaining crystalline this compound could involve the cyclization of a suitable amino acid precursor, followed by purification and crystallization. A patent for the synthesis of a related compound, N-boc-4-hydroxypiperidine, describes a process involving freezing crystallization to obtain a white crystalline product, suggesting that this compound could also be amenable to crystallization under appropriate conditions.

Experimental Protocol: General Synthesis of a Piperidinone Derivative

A common method for the synthesis of substituted piperidin-4-ones is the Mannich condensation.[10]

  • Reaction Setup: To a solution of an appropriate aldehyde and a ketone in ethanol, add ammonium acetate.

  • Reaction Execution: Heat the mixture to boiling and then allow it to stand at room temperature for several days.

  • Isolation: The precipitated product is collected by filtration.

  • Crystallization: The crude product is recrystallized from a suitable solvent, such as ethanol, by slow evaporation to yield crystals suitable for X-ray diffraction.[10]

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis start Aldehyde + Ketone + Ammonium Acetate in Ethanol reaction Mannich Condensation (Heating & Standing) start->reaction 1 filtration Filtration reaction->filtration 2 crude_product Crude Piperidinone filtration->crude_product 3 dissolution Dissolution in Hot Ethanol crude_product->dissolution cooling Slow Evaporation/ Cooling dissolution->cooling 4 crystals Crystals cooling->crystals 5 xrd X-ray Diffraction crystals->xrd

General workflow for synthesis and crystallization of piperidinone derivatives.

Crystal Structure Analysis of Related Compounds

In the absence of a determined crystal structure for this compound, an analysis of closely related molecules can provide valuable insights into the expected solid-state conformation. The crystal structures of several N-substituted and C-substituted piperidin-4-one derivatives have been reported.[11][12][13]

Key Conformational Features:

  • Ring Conformation: The piperidinone ring typically adopts a chair conformation , which is the most stable arrangement for a six-membered ring.[11][13]

  • Substituent Orientation: The orientation of substituents (axial vs. equatorial) is determined by steric and electronic factors. In (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone, the hydroxyl group is in an equatorial position to minimize steric hindrance.[12]

  • Hydrogen Bonding: The presence of hydroxyl and amide groups allows for the formation of intermolecular hydrogen bonds, which play a crucial role in the crystal packing. In the crystal structure of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone, O—H⋯O hydrogen bonds link the molecules into chains.[12]

CompoundRing ConformationKey Hydrogen BondsReference
1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-oneChairC—H⋯O[11]
(4-hydroxypiperidin-1-yl)(4-methylphenyl)methanoneChairO—H⋯O[12]
3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-oneChairC—H⋯O[13]

Table 2: Crystal Structure Data of Representative Piperidinone Derivatives.

G cluster_analytical_techniques Structural Analysis of Piperidinones cluster_structural_information Structural Information xrd X-ray Crystallography (Gold Standard) conformation Ring Conformation (e.g., Chair, Boat) xrd->conformation Definitive stereochem Stereochemistry (R/S, cis/trans) xrd->stereochem Definitive packing Crystal Packing & Hydrogen Bonding xrd->packing Definitive nmr NMR Spectroscopy (Conformation in Solution) nmr->conformation Inferred nmr->stereochem Inferred ms Mass Spectrometry (Molecular Weight & Formula) ir IR Spectroscopy (Functional Groups) comp Computational Modeling (Predicted Conformation) comp->conformation Predicted comp->stereochem Predicted

Logical relationships in the structural elucidation of piperidinone derivatives.

Conclusion

While the definitive crystal structure of this compound remains to be determined and published, a significant amount of information can be gleaned from the analysis of its physicochemical properties, spectroscopic data, and the crystal structures of closely related derivatives. The piperidinone ring is expected to adopt a chair conformation with the hydroxyl group likely in an equatorial position. The synthesis of this compound is achievable through established methods, and its crystallization would be a key step towards a complete structural characterization. For researchers in drug development, the insights from related structures provide a solid foundation for computational modeling and the design of new derivatives with potentially enhanced biological activity. The eventual elucidation of the precise crystal structure of this compound will be a valuable addition to the structural database of bioactive heterocyclic compounds.

References

An In-depth Technical Guide on the Discovery and Synthesis of 4-hydroxy-2-piperidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-hydroxy-2-piperidinone, a heterocyclic organic compound, serves as a valuable scaffold in medicinal chemistry and drug discovery. Its unique structural features, combining a lactam and a hydroxyl group on a piperidine ring, make it an attractive starting point for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols and an exploration of its potential role in biological signaling pathways.

Discovery and Historical Context

While the precise historical account of the initial discovery and first reported synthesis of the unsubstituted this compound is not extensively documented in readily available literature, the broader class of piperidones has been a subject of chemical investigation for over a century. The development of synthetic methodologies for piperidine and its derivatives has been a continuous effort, driven by their prevalence in natural products and their wide-ranging pharmacological activities.

Early research on piperidones primarily focused on their synthesis through methods like the Mannich reaction and the Dieckmann condensation. The introduction of a hydroxyl group at the 4-position of the 2-piperidinone core likely emerged from the broader exploration of piperidine chemistry, with researchers seeking to introduce functional groups that could serve as handles for further chemical modification or could directly contribute to biological activity. The diastereoselective synthesis of 4-hydroxypiperidin-2-ones, for instance, highlights the ongoing efforts to control the stereochemistry of this important scaffold, which is crucial for its interaction with biological targets.[1]

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic strategies. Below are detailed experimental protocols for key methods, including the synthesis of a common precursor and a diastereoselective approach to the core structure.

Synthesis of N-Boc-4-hydroxypiperidine (A Key Precursor)

A common strategy for the synthesis of functionalized piperidines involves the use of protecting groups. The tert-butyloxycarbonyl (Boc) group is frequently employed to protect the nitrogen atom of the piperidine ring, allowing for selective reactions at other positions. The synthesis of N-Boc-4-hydroxypiperidine from 4-piperidone hydrochloride hydrate is a foundational procedure.[2]

Experimental Protocol:

  • Preparation of 4-Piperidone:

    • In a three-necked flask, dissolve 20g of 4-piperidone hydrochloride hydrate in 30ml of distilled water.

    • Introduce liquefied ammonia until the solution becomes alkaline.

    • Extract the aqueous solution three times with toluene.

    • Dry the combined organic phases with anhydrous magnesium sulfate for 10-12 hours.

    • Filter off the anhydrous magnesium sulfate and concentrate the organic phase to obtain 4-piperidone.

  • Reduction to 4-hydroxypiperidine:

    • Dissolve 12g of the synthesized 4-piperidone in 48-50ml of methanol in a three-necked flask equipped with a stirrer.

    • While stirring, control the temperature at 25-30°C and add 5-8g of sodium borohydride in portions over 26-30 minutes.

    • After the addition is complete, reflux the reaction mixture for 7-10 hours.

    • Concentrate the methanolic solution until a small amount of solid appears.

    • Adjust the pH to be acidic by adding 5% dilute hydrochloric acid.

  • Boc-Protection:

    • To the crude 4-hydroxypiperidine, add 50ml of methanol and 10g of potassium carbonate.

    • At 30°C, add 15g of di-tert-butyl dicarbonate.

    • Reflux the reaction mixture for 8 hours.

    • Filter off any insoluble materials and concentrate the methanol phase until it becomes thick.

    • Add 20-25ml of petroleum ether and induce crystallization by cooling.

    • The resulting white crystalline product is N-Boc-4-hydroxypiperidine.

Quantitative Data Summary:

Starting MaterialReagentsProductYieldPurity (GC)
4-piperidone hydrochloride hydrateLiquefied ammonia, Toluene, Anhydrous magnesium sulfate4-piperidone--
4-piperidoneMethanol, Sodium borohydride, 5% HCl4-hydroxypiperidine--
4-hydroxypiperidineMethanol, Potassium carbonate, Di-tert-butyl dicarbonate, Petroleum etherN-Boc-4-hydroxypiperidine-99.5%[2]
Diastereoselective Synthesis of 4-hydroxypiperidin-2-ones via Cu(I)-catalyzed Reductive Aldol Cyclization

A modern and elegant approach for the synthesis of 4-hydroxypiperidin-2-ones involves a copper(I)-catalyzed reductive aldol cyclization. This method offers high diastereoselectivity, which is crucial for the development of stereospecific drug candidates.[1]

Experimental Protocol:

A general procedure for the Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones is as follows:

  • To a solution of the α,β-unsaturated amide (1.0 equiv) and a ketone (1.5 equiv) in a suitable solvent (e.g., THF), add a copper(I) catalyst (e.g., Cu(OTf)₂/biphosphine ligand) and a reducing agent (e.g., a silane).

  • The reaction is typically stirred at room temperature until completion.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Note: The specific conditions, including the choice of catalyst, ligand, reducing agent, and solvent, may need to be optimized for different substrates to achieve the best results in terms of yield and diastereoselectivity.

Biological Significance and Potential Signaling Pathways

While the specific biological signaling pathways directly modulated by this compound are not yet fully elucidated, the broader class of piperidinone derivatives exhibits a wide range of pharmacological activities, suggesting their interaction with various biological targets.[3]

Potential as an NMDA Receptor Antagonist

Derivatives of 4-hydroxypiperidine have been identified as potent and selective antagonists of the NR1/2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[4] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its dysregulation is implicated in various neurological and psychiatric disorders. The introduction of a hydroxyl group at the C-4 position of the piperidine ring has been shown to decrease affinity for α1-adrenergic receptors and reduce inhibition of K+ channels, thereby improving the pharmacological profile of these compounds.[4]

Logical Relationship of NMDA Receptor Antagonism:

NMDA_Antagonism 4-hydroxy-2-piperidinone_Derivative This compound Derivative NMDA_Receptor NMDA Receptor (NR1/2B Subtype) 4-hydroxy-2-piperidinone_Derivative->NMDA_Receptor Antagonizes Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Mediates Glutamate_Binding Glutamate Binding Glutamate_Binding->NMDA_Receptor Activates Neuronal_Activity Modulation of Neuronal Activity Ca_Influx->Neuronal_Activity Regulates

Caption: Antagonistic action on NMDA receptors.

Metabolism by Cytochrome P450 Enzymes

Studies on the metabolism of 2-piperidone have revealed that it can be hydroxylated by cytochrome P450 enzymes, specifically CYP2E1, to form 6-hydroxy-2-piperidone.[5] This suggests that this compound could also be a substrate for or an inhibitor of CYP enzymes. Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent, as it can influence its pharmacokinetic profile and potential for drug-drug interactions.

Experimental Workflow for Investigating Metabolism:

Metabolism_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Incubation Incubate this compound with Liver Microsomes LC_MS LC-MS/MS Analysis Incubation->LC_MS Analyze Samples Metabolite_ID Identify Metabolites LC_MS->Metabolite_ID Interpret Data Administration Administer this compound to Animal Model Sample_Collection Collect Blood and Urine Samples Administration->Sample_Collection Time Course PK_Analysis Pharmacokinetic Analysis Sample_Collection->PK_Analysis Quantify Compound

Caption: Investigating metabolic pathways.

Role in Inflammatory Signaling

Piperine, a well-known natural product containing a piperidine moiety, has been shown to exert anticancer effects by regulating signaling pathways associated with inflammation.[6] It can modulate the expression of inflammatory molecules such as PTGS2 (COX-2) and regulate the secretion of cytokines. Given the structural similarity, it is plausible that this compound or its derivatives could also interact with components of inflammatory signaling cascades, such as the MAPK and NF-κB pathways. The piperidin-4-one scaffold has been investigated for its anti-inflammatory properties, further supporting this hypothesis.

Signaling Pathway Diagram for Potential Anti-inflammatory Action:

Inflammatory_Signaling Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MAPK_Pathway MAPK Pathway (ERK, p38) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Gene_Expression Pro-inflammatory Gene Expression (PTGS2, Cytokines) MAPK_Pathway->Gene_Expression NFkB_Pathway->Gene_Expression Piperidinone_Derivative This compound Derivative Piperidinone_Derivative->MAPK_Pathway Inhibits? Piperidinone_Derivative->NFkB_Pathway Inhibits?

Caption: Potential anti-inflammatory action.

Conclusion

This compound is a synthetically accessible and versatile chemical entity with significant potential in drug discovery. While its own biological activities are still under active investigation, its derivatives have shown promise as modulators of key signaling pathways, including those involved in neurotransmission and inflammation. The synthetic methods outlined in this guide provide a solid foundation for the preparation of this important scaffold, enabling further exploration of its chemical space and biological functions. Future research should focus on elucidating the specific molecular targets of this compound and its derivatives to fully realize their therapeutic potential.

References

A Technical Guide to the Biological Activity Screening of 4-Hydroxy-2-Piperidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the initial biological evaluation of 4-hydroxy-2-piperidinone, a small, hydroxylated lactam. While direct biological activity data for this specific compound is not extensively available in public literature, the 2-piperidinone and 4-piperidone scaffolds are present in numerous molecules with demonstrated pharmacological relevance. This document outlines a recommended panel of in vitro assays to assess its potential cytotoxic, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, data presentation templates, and visualizations of key signaling pathways and workflows are provided to guide researchers in the preliminary screening of this and similar compounds.

Introduction to the 2-Piperidinone Scaffold

The 2-piperidinone ring system is a prevalent structural motif in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. Derivatives of this scaffold have been explored for their potential in treating complex diseases. For instance, certain 2-piperidone derivatives have been synthesized and evaluated as potential agents for Alzheimer's disease, demonstrating capabilities to inhibit β-amyloid aggregation and suppress neuroinflammation in cellular models.[1] The presence of a hydroxyl group on the piperidinone ring, as in this compound, may influence its pharmacokinetic properties and target interactions, making it a molecule of interest for biological screening.

Recommended In Vitro Screening Cascade

A logical first step in evaluating a novel compound is to establish its cytotoxic profile, followed by screening for specific biological activities. The following is a recommended cascade of in vitro assays.

General Cytotoxicity Assessment

It is crucial to first determine the concentration range at which this compound exhibits toxicity to mammalian cells. This information is vital for designing subsequent, more specific biological assays and for identifying a potential therapeutic window. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.

Table 1: Hypothetical Cytotoxicity Data for this compound in HEK293 Cells

Concentration (µM)% Cell Viability (Mean ± SD)
0.1100 ± 5.2
198 ± 4.8
1095 ± 6.1
5088 ± 5.5
10075 ± 7.3
25052 ± 6.9
50021 ± 4.2
IC₅₀ (µM) ~260

This data is illustrative and does not represent actual experimental results.

Antimicrobial Activity Screening

The structural similarity of this compound to certain β-lactam antibiotics, which also feature a cyclic amide, provides a rationale for assessing its antimicrobial properties. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Table 2: Hypothetical Antimicrobial Activity of this compound

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive>512
Enterococcus faecalis (ATCC 29212)Gram-positive>512
Escherichia coli (ATCC 25922)Gram-negative>512
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>512
Candida albicans (ATCC 90028)Fungus>512

This data is illustrative and does not represent actual experimental results.

Anti-inflammatory Activity Screening

Chronic inflammation is a key component of many diseases. Derivatives of the related 4-piperidone scaffold have shown anti-inflammatory effects.[2] A common in vitro method to screen for anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.

Table 3: Hypothetical Anti-inflammatory Activity of this compound

Concentration (µM)NO Production (% of LPS Control)Cell Viability (%)
198 ± 5.1100 ± 4.5
1085 ± 6.399 ± 3.8
5062 ± 5.896 ± 5.1
10041 ± 4.992 ± 6.2
IC₅₀ (µM) ~85 >100

This data is illustrative and does not represent actual experimental results.

Experimental Protocols

MTT Assay for Cytotoxicity

Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Broth Microdilution Assay for Antimicrobial Susceptibility

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

LPS-Induced Nitric Oxide (NO) Production Assay

Principle: This assay measures the production of nitrite, a stable and quantifiable breakdown product of NO, in the supernatant of LPS-stimulated macrophage cells using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include control wells (cells only, cells + LPS).

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition compared to the LPS-only control.

Visualization of Workflows and Signaling Pathways

Experimental and Logical Workflows

A systematic workflow is essential for the efficient screening of new chemical entities.

G cluster_0 Compound Acquisition & Preparation cluster_1 Primary Screening cluster_2 Data Analysis & Hit Identification cluster_3 Secondary / Mechanistic Assays (for Hits) a This compound Synthesis/Purchase b Purity & Structural Confirmation (NMR, MS) a->b c Stock Solution Preparation (e.g., in DMSO) b->c d Cytotoxicity Assay (e.g., MTT) c->d Test Compound e Antimicrobial Assay (e.g., Broth Microdilution) c->e Test Compound f Anti-inflammatory Assay (e.g., Griess Assay) c->f Test Compound g Calculate IC50 / MIC d->g e->g f->g h Identify 'Hits' (Activity in Non-toxic Range) g->h i Western Blot (e.g., for Bcl-2, NF-κB) h->i Proceed with Hits j Neuroprotection Assays h->j Proceed with Hits k Further Target Identification h->k Proceed with Hits

General workflow for biological activity screening.
Relevant Signaling Pathways

Should this compound demonstrate anti-inflammatory or cytotoxic activity, the following signaling pathways would be pertinent areas for mechanistic investigation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

G cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases nucleus Nucleus genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nuc->genes Induces Transcription NO Nitric Oxide (NO) genes->NO Leads to Compound This compound (Hypothetical Target) Compound->IKK Inhibits?

Canonical NF-κB signaling pathway in inflammation.

Intrinsic Apoptosis Pathway

Should the compound exhibit significant cytotoxicity, investigating its effect on key regulators of apoptosis, such as the Bcl-2 family of proteins, would be a logical next step.

G stress Cellular Stress (e.g., compound-induced) Bax Bax/Bak (Pro-apoptotic) stress->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Pore Formation CytC Cytochrome c Mito->CytC Releases Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Apoptosome->Casp9 Activates Compound This compound (Hypothetical Action) Compound->Bcl2 Inhibits?

Intrinsic (mitochondrial) apoptosis pathway.

Conclusion

While the biological activity of this compound remains to be fully elucidated, its chemical structure suggests that it is a worthwhile candidate for systematic biological screening. This guide provides a foundational framework for researchers to conduct a preliminary in vitro evaluation of its cytotoxic, antimicrobial, and anti-inflammatory potential. The provided protocols and data presentation formats are intended to facilitate a structured and efficient screening process, while the pathway diagrams offer a visual guide for potential mechanistic studies should the compound exhibit promising activity. The insights gained from such a screening cascade will be invaluable in determining the potential therapeutic utility of this compound and guiding future drug development efforts.

References

In-depth Technical Guide: 4-hydroxy-2-piperidinone Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant lack of detailed studies on the specific mechanism of action of 4-hydroxy-2-piperidinone. While this compound is recognized as a valuable synthetic intermediate in the development of more complex molecules, its own biological activity and cellular pathways have not been a primary focus of published research.

This guide will summarize the limited information available for this compound and provide a broader context by examining the well-documented mechanisms of action of its various chemical derivatives. This approach aims to provide researchers, scientists, and drug development professionals with an understanding of the potential, yet largely unexplored, therapeutic relevance of the this compound scaffold.

Direct Biological Activity of this compound

Direct research into the pharmacological profile of this compound is sparse. The primary characterization in the scientific literature is as a chemical building block or intermediate in the synthesis of more complex pharmaceutical agents.

Biological Activities and Mechanisms of Action of Piperidinone Derivatives

While data on this compound is limited, the broader family of piperidinone and piperidine derivatives has been extensively studied, revealing a wide range of biological activities. These derivatives often serve as the core scaffold for drugs targeting various cellular pathways. It is crucial to note that the mechanisms described below are for derivatives and cannot be directly attributed to this compound itself .

Anticancer and Antiproliferative Activity

A significant area of research for piperidinone derivatives is in oncology. Various substituted piperidinones have demonstrated potent anticancer effects through several distinct mechanisms.

  • Topoisomerase IIα Inhibition: Certain 3,5-bis(ylidene)-N-substituted-4-piperidinone-1-carboxamides have been shown to exert their antiproliferative effects by inhibiting topoisomerase IIα.[2] This enzyme is critical for managing DNA topology during replication and transcription, and its inhibition leads to DNA damage and cell death in cancer cells.

  • Modulation of the p53 Pathway: Piperidinone-based molecules have been developed as inhibitors of the MDM2-p53 interaction. By binding to MDM2, these compounds prevent the degradation of the p53 tumor suppressor protein, allowing it to initiate cell cycle arrest and apoptosis in cancer cells.

Neuropharmacological Activity

The piperidine scaffold is a common feature in centrally acting drugs. Derivatives have been designed to interact with various receptors and transporters in the nervous system.

  • NMDA Receptor Antagonism: A notable derivative, 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, has been identified as a potent and selective antagonist of the NR1/2B subtype of the N-methyl-D-aspartate (NMDA) receptor. This mechanism is relevant for conditions involving excitotoxicity, such as stroke and neurodegenerative diseases.

  • Sigma (σ) Receptor Modulation: Aminoethyl-substituted piperidine derivatives have been synthesized as high-affinity ligands for the σ1 receptor, with some showing antiproliferative properties in cancer cell lines.[3] The σ1 receptor is a unique intracellular chaperone protein involved in various cellular functions, and its modulation is a target for cancer and neurological disorders.

  • Opioid Receptor Interaction: The piperidine ring is a core structure in potent synthetic opioids like fentanyl. Derivatives of 4-(4'-bromophenyl)-4-piperidinol have shown analgesic effects, with docking studies suggesting interaction with opioid receptors.[4]

Anti-inflammatory and Antimicrobial Activity
  • Anti-inflammatory Properties: In the context of Alzheimer's disease research, certain 2-piperidone derivatives have been shown to inhibit the aggregation of β-amyloid and possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in microglia.

  • Antimicrobial Activity: Various 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have been synthesized and screened for antibacterial and antifungal activity, with some compounds showing significant efficacy compared to standard drugs.

Experimental Protocols and Data

Due to the absence of specific studies on the mechanism of action of this compound, detailed experimental protocols and quantitative data tables for this compound cannot be provided. The research on its derivatives, as cited above, employs a wide range of standard biological assays, including:

  • In vitro enzyme inhibition assays (e.g., for topoisomerase IIα)

  • Cell viability and proliferation assays (e.g., MTT, EdU)

  • Receptor binding assays

  • Electrophysiological recordings (e.g., in Xenopus oocytes expressing specific receptors)

  • Western blotting to measure protein levels (e.g., p53, p21)

  • ELISA for cytokine quantification

  • In vivo animal models for analgesia, anticonvulsant activity, and antitumor efficacy.

Researchers interested in investigating the potential biological activities of this compound would likely begin with a broad screening approach utilizing a selection of these established methodologies.

Signaling Pathways and Visualizations

As no specific signaling pathways have been elucidated for this compound, diagrams for this compound cannot be generated. However, to illustrate the concepts discussed for its derivatives, a hypothetical workflow for screening a novel piperidinone compound is presented below.

G cluster_0 Initial Screening Phase cluster_1 Mechanism of Action Elucidation cluster_2 In Vivo Validation Compound This compound (or derivative) PrimaryScreen Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound->PrimaryScreen CellLines Panel of Cancer Cell Lines (e.g., MCF7, HCT116, A549) CellLines->PrimaryScreen Hit Active Compound ('Hit') PrimaryScreen->Hit IC50 < Threshold TargetAssays Target-Based Assays - Topoisomerase Assay - Kinase Panel - Receptor Binding Hit->TargetAssays PathwayAnalysis Cell-Based Pathway Analysis - Western Blot (p53, NF-kB) - Reporter Assays Hit->PathwayAnalysis ApoptosisAssay Apoptosis/Cell Cycle Assay (e.g., Flow Cytometry) Hit->ApoptosisAssay Lead Validated Lead Compound PathwayAnalysis->Lead Confirmed MoA AnimalModel Xenograft Mouse Model Lead->AnimalModel Efficacy Tumor Growth Inhibition AnimalModel->Efficacy

References

In Vitro Evaluation of 4-Hydroxy-2-Piperidinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of 4-hydroxy-2-piperidinone derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The guide covers their diverse biological activities, presents quantitative data from various assays, details key experimental protocols, and visualizes relevant signaling pathways and workflows.

Biological Activities and Quantitative Data

This compound derivatives and related 4-piperidone compounds have demonstrated a broad spectrum of biological activities in in vitro studies. These include anticancer, anti-inflammatory, antimicrobial, and cholinesterase inhibitory effects. The following tables summarize the quantitative data from various studies, primarily focusing on the broader class of 4-piperidone derivatives due to the limited availability of specific data for this compound derivatives.

Anticancer Activity

The anticancer potential of piperidone derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Compound/DerivativeCell LineAssayIC50 (µM)Reference
3,5-Bis(arylidene)-4-piperidone (5c)A549 (Lung Carcinoma)MTT< 2.0[1]
3,5-Bis(arylidene)-4-piperidone (5c)SGC7901 (Gastric Carcinoma)MTT< 2.0[1]
3,5-Bis(arylidene)-4-piperidone (5c)HePG2 (Hepatocellular Carcinoma)MTT< 2.0[1]
3,5-Bis(arylidene)-4-piperidone (5c)HeLa (Cervical Carcinoma)MTT< 2.0[1]
3,5-Bis(arylidene)-4-piperidone (5c)K562 (Chronic Myelogenous Leukemia)MTT< 2.0[1]
3,5-Bis(arylidene)-4-piperidone (5c)THP-1 (Acute Monocytic Leukemia)MTT< 2.0[1]
1-Dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone (2608)CEM (Lymphoblastic Leukemia)Not SpecifiedLow µM to nM range[2]
1-Dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone (2610)COLO 205 (Colon Adenocarcinoma)Not SpecifiedLow µM to nM range[2]
4-Hydroxyquinazoline derivative (B1)HCT-15 (Colon Carcinoma)Not Specified2.89 ± 0.78[3]
4-Hydroxyquinazoline derivative (B1)HCC1937 (Breast Carcinoma)Not Specified3.26 ± 0.38[3]
Anti-inflammatory Activity

The anti-inflammatory properties of piperidone derivatives are often assessed by their ability to inhibit key inflammatory mediators and pathways, such as the NF-κB signaling pathway.

Compound/DerivativeAssayCell LineIC50 (µM)Reference
3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31)NF-κB DNA Binding InhibitionRAW 264.7~5[4][5]
3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31)IκB Kinase β (IKKβ) InhibitionNot Specified~1.92[4]
3,5-Bis(2-fluorobenzylidene)-4-piperidone (EF24)NF-κB Nuclear Translocation InhibitionNot Specified1.3[6]
Pyrrole derivative with tetrahydropyridine (17)LPS-induced TNFα productionHuman whole blood1.86[7]
Cholinesterase Inhibitory Activity

Certain piperidone derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.

Compound/DerivativeEnzymeIC50 (µM)Reference
1-Benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d)AChE12.55[8]
1-Benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g)BChE17.28[8]
Piperidone grafted spiropyrrolidine (8l)AChE1.37[9]
Piperidone grafted spiropyrrolidine (8h)AChE1.88[9]
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e)AChE0.0057[10]
Antimicrobial Activity

The antimicrobial efficacy of piperidone derivatives is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-methyl-4-piperidone-derived monoketone curcuminoid (1)S. mitis250[11]
N-methyl-4-piperidone-derived monoketone curcuminoid (13)S. mutans250[11]
N-methyl-4-piperidone-derived monoketone curcuminoid (1)L. paracasei500[11]
2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one (3a)S. aureusNot specified[12]
2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one (3a)E. coliNot specified[12]
2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one (3a)B. subtilisNot specified[12]
Histamine H3 Receptor Binding Affinity

The affinity of piperidone derivatives for the histamine H3 receptor is quantified by the inhibition constant (Ki) or the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same effect.

Compound/DerivativeReceptorParameterValueReference
1-[(benzylfuran-2-yl)methyl]piperidinyl-4-oxyl derivative (ADS-003)Guinea pig H3 receptorpA28.47[13]
4-Oxypiperidine Ether (ADS031)Human H3 ReceptorKi12.5 nM[14]
Purine derivative (3d)Human H3 ReceptorKi2.91 nM[15]
Purine derivative (3h)Human H3 ReceptorKi5.51 nM[15]
Novel H3 receptor antagonistsRat brain H3 receptorpKi7.56 - 8.68[16]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. This section outlines the protocols for key experiments used in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 cells)

This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 24-well or 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

  • Reagents for Western blotting (antibodies for NF-κB pathway proteins)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into plates and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the nitrite concentration in the culture supernatant using the Griess reagent.

    • Cytokines: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation of key proteins in the NF-κB signaling pathway (e.g., p65, IκBα).

Cholinesterase Inhibitory Assay (Ellman's Method)

Ellman's method is a colorimetric assay used to measure the activity of cholinesterases.

Materials:

  • Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum

  • Phosphate buffer (pH 8.0)

  • This compound derivatives (dissolved in a suitable solvent)

  • Acetylthiocholine iodide (ATCI) as a substrate for AChE

  • Butyrylthiocholine iodide (BTCI) as a substrate for BChE

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the enzyme (AChE or BChE).

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature.

  • Reaction Initiation: Add DTNB and the respective substrate (ATCI or BTCI) to initiate the reaction.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals. The yellow color is produced from the reaction of thiocholine with DTNB.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value for each compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of this compound derivatives is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. Many anti-inflammatory compounds, including piperidone derivatives, exert their effects by inhibiting this pathway.

NF_kB_Pathway cluster_complex LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Piperidinone This compound Derivatives Piperidinone->IKK Inhibits

NF-κB signaling pathway and inhibition by piperidinone derivatives.
Bcl-2 Family-Mediated Apoptosis Pathway

The anticancer activity of many compounds, including some piperidone derivatives, is mediated through the induction of apoptosis. The Bcl-2 family of proteins plays a crucial role in regulating this process.

Bcl2_Apoptosis_Pathway Piperidinone This compound Derivatives Bcl2 Anti-apoptotic Bcl-2 Piperidinone->Bcl2 Downregulates Bax Pro-apoptotic Bax Piperidinone->Bax Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Bcl-2 family-mediated apoptosis induced by piperidinone derivatives.
General Workflow for In Vitro Evaluation

The systematic in vitro evaluation of this compound derivatives follows a logical progression from initial screening to more detailed mechanistic studies.

In_Vitro_Workflow Start Synthesis of This compound Derivatives PrimaryScreening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Start->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification HitIdentification->Start Inactive Compounds (Further Derivatization) SecondaryAssays Secondary Assays (e.g., Anti-inflammatory, Enzyme Inhibition) HitIdentification->SecondaryAssays Active Compounds LeadSelection Lead Compound Selection SecondaryAssays->LeadSelection LeadSelection->SecondaryAssays Further Optimization MechanismStudies Mechanism of Action Studies (e.g., Signaling Pathways, Molecular Docking) LeadSelection->MechanismStudies Promising Leads End Preclinical Development MechanismStudies->End

General workflow for the in vitro evaluation of novel compounds.

This technical guide provides a foundational understanding of the in vitro evaluation of this compound derivatives. The presented data, protocols, and visualizations are intended to support researchers in their efforts to explore the therapeutic potential of this promising class of compounds. Further research is warranted to specifically elucidate the activities and mechanisms of action of a wider range of this compound derivatives.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Piperidinone-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the therapeutic potential of the broader piperidinone chemical scaffold. As of the latest available data, specific therapeutic targets for 4-hydroxy-2-piperidinone have not been extensively characterized in publicly accessible literature. However, the piperidinone core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous compounds with significant biological activities. This guide, therefore, explores the well-documented therapeutic targets of various piperidinone derivatives, providing a strong indication of the potential applications for novel analogues such as this compound.

Oncology

The piperidinone scaffold is a prominent feature in the design of novel anticancer agents, with derivatives targeting several key pathways involved in tumor growth and survival.

Inhibition of the MDM2-p53 Protein-Protein Interaction

One of the most promising applications of piperidinone-based compounds is in the reactivation of the p53 tumor suppressor pathway. In approximately 50% of human cancers where p53 is not mutated, its function is often suppressed by the Murine Double Minute 2 (MDM2) oncoprotein. MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation.[1] Piperidinone derivatives have been developed as potent inhibitors of this interaction, leading to p53-mediated cell cycle arrest and apoptosis in cancer cells.

CompoundHTRF IC50 (μM)EdU Cell Proliferation IC50 (μM) (SJSA-1 cell line)
1 (AM-8553)0.00110.073
20.002Not Reported
30.001Not Reported

Data extracted from a study on potent and simplified piperidinone-based inhibitors of the MDM2–p53 interaction.[1]

This assay is commonly used to screen for inhibitors of the MDM2-p53 interaction.

  • Reagents:

    • GST-tagged MDM2 protein

    • Biotinylated p53 peptide

    • Europium cryptate-labeled anti-GST antibody

    • Streptavidin-XL665

  • Procedure:

    • The test compound (e.g., a piperidinone derivative) is incubated with GST-MDM2 and biotin-p53 in an assay buffer.

    • The europium-labeled anti-GST antibody and streptavidin-XL665 are then added.

    • In the absence of an inhibitor, the binding of MDM2 to p53 brings the europium donor and the XL665 acceptor into close proximity, resulting in a high FRET signal.

    • An effective inhibitor will disrupt the MDM2-p53 interaction, leading to a decrease in the FRET signal.

    • The signal is read on a compatible plate reader at 665 nm and 620 nm. The ratio of these readings is used to calculate the percentage of inhibition.

MDM2_p53_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_p53_activation p53 Activation cluster_cellular_outcomes Cellular Outcomes Stress DNA Damage p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 binding p53_active Active p53 p53->p53_active stabilization MDM2->p53 promotes degradation Apoptosis Apoptosis p53_active->Apoptosis CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest Piperidinone Piperidinone Inhibitor Piperidinone->MDM2 inhibits binding to p53

MDM2-p53 pathway and its inhibition.
Topoisomerase IIα Inhibition

Several 3,5-bis(ylidene)-4-piperidone derivatives, which are considered curcumin mimics, have demonstrated anticancer activity through the inhibition of topoisomerase IIα.[2] This enzyme is crucial for managing DNA topology during replication and transcription. Its inhibition leads to DNA strand breaks and subsequently triggers apoptosis.

  • Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase IIα.

  • Procedure:

    • Supercoiled plasmid DNA (e.g., pBR322) is incubated with human topoisomerase IIα in the presence of ATP and the test compound at various concentrations.

    • The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

    • In the absence of an inhibitor, the enzyme will relax the supercoiled DNA into its open-circular form.

    • An effective inhibitor will prevent this relaxation, and the DNA will remain in its supercoiled state.

    • The intensity of the DNA bands is quantified to determine the inhibitory concentration.

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Some 3,5-bis(ylidene)-4-piperidone derivatives have been shown to down-regulate TNF-α-induced NF-κB activation, suggesting an anti-inflammatory and anticancer potential.[2]

NFkB_pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) IKK->NFkB_IkB leads to IκB degradation IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases active NF-κB Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene activates Piperidinone Piperidinone Derivative Piperidinone->IKK may inhibit

Simplified NF-κB signaling pathway.

Neurodegenerative Diseases

Derivatives of the piperidine scaffold, a close structural relative of piperidinone, have shown significant potential in the treatment of neurodegenerative disorders.

NMDA Receptor Antagonism

Overactivation of N-methyl-D-aspartate (NMDA) receptors is implicated in excitotoxic neuronal damage in conditions like stroke and traumatic brain injury. A 4-hydroxy-piperidine derivative has been identified as a potent and selective antagonist of the NR1/2B subtype of the NMDA receptor.[3]

CompoundNR1A/2B IC50 (μM)MES ED50 (mg/kg iv)
10e (Co 101244/PD 174494)~0.03~1.0

Data for 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine.[3]

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., NR1 and NR2B).

  • Two-Electrode Voltage Clamp: After a period of incubation to allow for receptor expression, the oocytes are voltage-clamped.

  • Drug Application: The oocytes are perfused with a solution containing NMDA and glycine to elicit an inward current. The test compound is then co-applied with the agonists.

  • Data Analysis: The inhibition of the NMDA-induced current by the test compound is measured, and concentration-response curves are generated to determine the IC50 value.

Other Potential Therapeutic Applications

The versatility of the piperidinone scaffold is further highlighted by its exploration in several other therapeutic areas:

  • Glycosidase Inhibition: Trihydroxypiperidines are known glycosidase inhibitors, with potential applications in diabetes and lysosomal storage diseases.[4]

  • Cholinesterase Inhibition: 3,5-Bis(ylidene)-4-piperidone derivatives are being investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[2]

  • Antimicrobial Activity: A derivative, 2-piperidinone, N-[4-bromo-n-butyl]-, extracted from pomegranate peels, has demonstrated antimicrobial activity.[5]

  • Broad Biological Activity: The 3,5-bis(ylidene)-4-piperidone scaffold has also been associated with anti-inflammatory, antimycobacterial, antifungal, antimalarial, and antiobesity properties.[2]

General Experimental Workflow

The discovery and development of novel piperidinone-based therapeutic agents often follow a structured workflow, from initial screening to in vivo testing.

experimental_workflow Start Library of Piperidinone Derivatives HTS High-Throughput Screening (e.g., HTRF, Enzyme Assays) Start->HTS HitID Hit Identification HTS->HitID LeadOpt Lead Optimization (Structure-Activity Relationship) HitID->LeadOpt InVitro In Vitro Characterization (Cell-based Assays, e.g., Proliferation) LeadOpt->InVitro InVivo In Vivo Efficacy Studies (e.g., Xenograft Models) InVitro->InVivo Candidate Drug Candidate InVivo->Candidate

General experimental workflow.

Conclusion

While direct therapeutic targets of this compound remain to be elucidated, the extensive research into the broader piperidinone class of compounds reveals a wealth of potential therapeutic applications. The piperidinone scaffold serves as a versatile foundation for developing potent and selective modulators of key biological targets in oncology, neurodegenerative diseases, and beyond. Further investigation into the biological activity of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

The Pivotal Role of 4-Hydroxy-2-Piperidinone in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxy-2-piperidinone scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its inherent structural features, including a hydroxyl group and a lactam moiety, provide key hydrogen bonding interactions and opportunities for chemical modification, making it an attractive starting point for the design of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on their applications in oncology and neurodegenerative diseases.

Synthesis of the this compound Core

A highly diastereoselective method for the synthesis of 4-hydroxy-2-piperidinones involves a Copper(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones.[1][2][3] This approach offers excellent control over the stereochemistry of the resulting piperidinone ring.

Experimental Protocol: Diastereoselective Synthesis of 4-Hydroxypiperidin-2-ones[1][2][3]

This protocol outlines a general procedure for the Cu(I)-catalyzed reductive aldol cyclization.

Materials:

  • α,β-unsaturated amide

  • Ketone

  • Cu(OAc)₂·H₂O (Copper(II) acetate monohydrate)

  • PhSiH₃ (Phenylsilane)

  • 2,6-lutidine

  • Anhydrous THF (Tetrahydrofuran)

  • Nitrogen atmosphere apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add Cu(OAc)₂·H₂O (5 mol %).

  • Add anhydrous THF and stir to dissolve the copper salt.

  • Add the α,β-unsaturated amide (1.0 equiv) and the ketone (2.0 equiv) to the reaction mixture.

  • Add 2,6-lutidine (1.1 equiv) to the flask.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add PhSiH₃ (2.0 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Applications in Anticancer Drug Discovery

Derivatives of the piperidone scaffold have demonstrated significant potential as anticancer agents. Notably, hydroxyl-substituted 3,5-bis(arylidene)-4-piperidone derivatives have shown potent cytotoxic activity against various human carcinoma cell lines.

Quantitative Data: Anticancer Activity of Hydroxyl-Substituted 4-Piperidone Derivatives
CompoundCell LineIC₅₀ (µM)
5c A549 (Lung)< 2.0
SGC7901 (Gastric)< 2.0
HePG2 (Liver)< 2.0
HeLa (Cervical)< 2.0
K562 (Leukemia)< 2.0
THP-1 (Leukemia)< 2.0
Mechanism of Action: Induction of Apoptosis

Compound 5c , a 3,4,5-trihydroxyphenyl-substituted bis(arylidene)-4-piperidone, has been shown to induce apoptosis by modulating the expression of the Bcl-2 family of proteins. Specifically, it upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent activation of the apoptotic cascade.

Bcl2_Pathway Compound_5c Compound 5c Bcl2 Bcl-2 (Anti-apoptotic) Compound_5c->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound_5c->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Activates Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Bcl-2 signaling pathway in apoptosis.
Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[1][2][4]

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Western blotting is used to detect the levels of specific proteins in a sample.

Procedure:

  • Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 12% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Anticancer_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Primary_Screening Primary Screening (e.g., MTT Assay on multiple cell lines) Hit_Identification Hit Identification (Compounds with significant cytotoxicity) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (Determine IC50 values) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for apoptosis markers) Dose_Response->Mechanism_of_Action Lead_Selection Lead Compound Selection Mechanism_of_Action->Lead_Selection Xenograft_Model Tumor Xenograft Model in Mice Lead_Selection->Xenograft_Model Efficacy_Study Efficacy Study (Tumor growth inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Study (Monitor animal health) Efficacy_Study->Toxicity_Study Preclinical_Development Preclinical Development Toxicity_Study->Preclinical_Development Successful Outcome

Experimental workflow for anticancer drug screening.

Applications in Neurodegenerative Disease Research

2-Piperidone derivatives have also emerged as promising candidates for the treatment of neurodegenerative disorders such as Alzheimer's disease. These compounds have been shown to inhibit the aggregation of β-amyloid (Aβ) peptides and possess anti-inflammatory properties.

Quantitative Data: Inhibition of Aβ Aggregation
CompoundConcentration (µM)Aβ(1-42) Aggregation Inhibition (%)[5]
7q 2059.11
Mechanism of Action: Targeting Aβ Aggregation and Neuroinflammation

Alzheimer's disease is characterized by the accumulation of Aβ plaques and neuroinflammation. 2-Piperidone derivatives can interfere with the self-aggregation of Aβ peptides, a key pathological event.[5] Furthermore, they can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in microglia, thereby mitigating neuroinflammation.[5]

AD_Pathway Abeta_Monomers Aβ Monomers Abeta_Oligomers Aβ Oligomers Abeta_Monomers->Abeta_Oligomers Aggregation Abeta_Fibrils Aβ Fibrils (Plaques) Abeta_Oligomers->Abeta_Fibrils Microglia_Activation Microglia Activation Abeta_Fibrils->Microglia_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia_Activation->Proinflammatory_Cytokines Release Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation Neuronal_Death Neuronal Death Neuroinflammation->Neuronal_Death Compound_7q Compound 7q Compound_7q->Abeta_Oligomers Inhibits Aggregation Compound_7q->Microglia_Activation Inhibits

Aβ aggregation and neuroinflammation pathway.
Experimental Protocol for Aβ Aggregation Inhibition

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time.[6][7][8]

Procedure:

  • Prepare a stock solution of Aβ(1-42) peptide in a suitable solvent (e.g., HFIP) and remove the solvent to obtain a peptide film.

  • Resuspend the peptide film in a buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 25 µM.

  • Add the test compound at various concentrations to the Aβ solution.

  • Add Thioflavin T to a final concentration of 10 µM.

  • Incubate the mixture at 37°C with continuous shaking.

  • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular time intervals using a fluorescence plate reader.

  • Calculate the percentage inhibition of Aβ aggregation compared to a control without the test compound.

Conclusion

The this compound scaffold represents a valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance in the development of novel therapeutic agents. The examples provided in oncology and neurodegenerative disease research highlight the significant potential of this core structure. Further exploration of the chemical space around the this compound nucleus, coupled with detailed mechanistic studies, will undoubtedly lead to the discovery of new and improved drug candidates for a range of diseases.

References

Methodological & Application

Application Notes: Synthesis and Utility of 4-Hydroxy-2-piperidinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-2-piperidinone is a valuable heterocyclic compound featuring both a hydroxyl group and a lactam (cyclic amide) functionality. This structural motif is of significant interest to researchers in medicinal chemistry and drug development. The piperidine core is a prevalent scaffold in numerous FDA-approved drugs and biologically active molecules. The presence of a hydroxyl group at the 4-position provides a key handle for further chemical modification, allowing for the synthesis of diverse molecular libraries for structure-activity relationship (SAR) studies. The starting material, piperidine-2,4-dione, is a key intermediate that can be synthesized through methods like Dieckmann cyclization.[1][2] This dione serves as a prochiral substrate for the synthesis of chiral alcohols, which are crucial building blocks in pharmaceutical synthesis.[3][4]

Applications in Drug Development

The synthesis of this compound from piperidine-2,4-dione is a critical step in creating more complex molecules with potential therapeutic applications. Substituted piperidones are intermediates in the synthesis of various pharmaceutical agents.[5] The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially improving the binding affinity of a molecule to its biological target. Furthermore, it serves as a reactive site for introducing new functional groups to explore different regions of a target's binding pocket.

Synthetic Strategy: Selective Ketone Reduction

The transformation of piperidine-2,4-dione to this compound involves the selective reduction of the ketone at the C4 position to a secondary alcohol, while leaving the C2 amide (lactam) group intact. This chemoselectivity is achievable due to the difference in reactivity between ketones and amides. Ketones are generally more susceptible to nucleophilic attack by hydride-donating reducing agents than amides.

Sodium borohydride (NaBH₄) is an ideal reagent for this purpose. It is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols.[6][7] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ typically does not reduce amides, esters, or carboxylic acids under standard conditions, thus ensuring the desired selectivity. The reaction is generally performed in a protic solvent, such as methanol or ethanol, at or below room temperature.[6]

Experimental Protocol: Selective Reduction of Piperidine-2,4-dione

This protocol details the procedure for the synthesis of this compound via the selective reduction of piperidine-2,4-dione using sodium borohydride.

Materials and Reagents

  • Piperidine-2,4-dione

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

Safety Precautions

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas, which is flammable and explosive. Add it slowly and in portions. Avoid contact with acid.

  • Handle all organic solvents and reagents with care.

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-2,4-dione (e.g., 1.13 g, 10.0 mmol).

  • Dissolution: Add anhydrous methanol (25 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (e.g., 0.42 g, 11.0 mmol, 1.1 equivalents) to the stirred solution in small portions over 15-20 minutes. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 3-4 hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the excess sodium borohydride by dropwise addition of 1 M HCl until the effervescence ceases and the pH is approximately 6-7.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the resulting aqueous residue, add ethyl acetate (30 mL) and transfer the mixture to a separatory funnel. If the product has low solubility in ethyl acetate, repeated extractions with a more polar solvent system like EtOAc/isopropanol might be necessary.

  • Work-up: If necessary, saturate the aqueous layer with sodium chloride to reduce the solubility of the product in the aqueous phase. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash them with a saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography on silica gel to obtain the final product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis.

ParameterValue
Starting Material (Piperidine-2,4-dione)1.13 g (10.0 mmol)
Reducing Agent (NaBH₄)0.42 g (11.0 mmol)
Product (this compound)~1.04 g
Theoretical Yield 1.15 g
Percentage Yield ~90%
AppearanceWhite to off-white solid
Molecular FormulaC₅H₉NO₂
Molar Mass115.13 g/mol [8]

Note: Yield is hypothetical and based on typical efficiencies for such reductions. Actual yields may vary.

Visualizations

Below are diagrams illustrating the chemical synthesis and the experimental workflow.

G cluster_product Product Piperidinone Piperidine-2,4-dione Hydroxypiperidinone This compound Piperidinone->Hydroxypiperidinone  Reduction NaBH4 Sodium Borohydride (NaBH4) in Methanol

Caption: Chemical transformation of piperidine-2,4-dione to this compound.

G start Dissolve Piperidine-2,4-dione in Methanol cool Cool to 0°C start->cool add_nabh4 Slowly Add NaBH4 cool->add_nabh4 react Stir at RT for 3-4h add_nabh4->react quench Quench with 1M HCl react->quench evaporate Remove Methanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract dry Dry & Concentrate extract->dry purify Purify Product dry->purify

References

Application Notes and Protocols: Stereoselective Synthesis of 4-Hydroxy-2-piperidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-hydroxy-2-piperidinone scaffold is a valuable chiral building block in the synthesis of various biologically active molecules and natural products. This document provides detailed protocols for the stereoselective synthesis of 4-hydroxy-2-piperidinones, focusing on a highly diastereoselective copper(I)-catalyzed reductive aldol cyclization. Additionally, a complementary proline-catalyzed asymmetric Mannich reaction is described, which can be integrated to achieve enantioselective synthesis of more complex piperidinone derivatives.

Diastereoselective Synthesis via Cu(I)-Catalyzed Reductive Aldol Cyclization

This method allows for the highly diastereoselective preparation of 4-hydroxy-2-piperidinones from α,β-unsaturated amides and ketones. The reaction proceeds via a copper(I)-catalyzed conjugate reduction followed by an intramolecular aldol cyclization.

Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product amide α,β-Unsaturated Amide reaction_center + amide->reaction_center ketone Ketone ketone->reaction_center catalyst Cu(I) Catalyst (e.g., [CuH(PPh₃)]₆) catalyst->reaction_center reductant Silane Reductant (e.g., PhSiH₃) reductant->reaction_center product This compound (High Diastereoselectivity) reaction_center->product Cyclization

Caption: General workflow for the Cu(I)-catalyzed diastereoselective synthesis.

Quantitative Data

The following table summarizes the results for the synthesis of various 4-hydroxy-2-piperidinones using the copper(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with different ketones.[1][2]

Entryα,β-Unsaturated AmideKetoneProductYield (%)Diastereomeric Ratio (dr)
1N-benzylcrotonamideAcetone1-benzyl-4-hydroxy-4,6-dimethylpiperidin-2-one85>95:5
2N-benzylcrotonamideCyclopentanone1'-benzyl-4-hydroxyspiro[cyclopentane-1,6'-piperidin]-2'-one78>95:5
3N-benzylcrotonamideCyclohexanone1'-benzyl-4-hydroxyspiro[cyclohexane-1,6'-piperidin]-2'-one82>95:5
4N-benzylcinnamamideAcetone1-benzyl-4-hydroxy-4-methyl-6-phenylpiperidin-2-one75>95:5
5N-allylcrotonamideAcetone1-allyl-4-hydroxy-4,6-dimethylpiperidin-2-one80>95:5
Experimental Protocol

Materials:

  • α,β-Unsaturated amide (1.0 equiv)

  • Ketone (3.0 equiv)

  • Stryker's reagent ([(Ph₃P)CuH]₆) (0.05 equiv Cu)

  • Phenylsilane (PhSiH₃) (1.2 equiv)

  • Anhydrous toluene

  • Anhydrous tert-butanol

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the α,β-unsaturated amide and anhydrous toluene.

  • Add the ketone to the solution.

  • In a separate flask, dissolve Stryker's reagent in anhydrous toluene.

  • Add the solution of Stryker's reagent to the reaction mixture, followed by the addition of anhydrous tert-butanol and phenylsilane.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired this compound.

Enantioselective Synthesis via Proline-Catalyzed Mannich Reaction

For an enantioselective approach to functionalized piperidinones, a proline-catalyzed asymmetric Mannich reaction can be employed to generate a chiral β-amino ketone, which can then undergo further transformations, including cyclization, to yield the desired piperidinone scaffold. This method is particularly useful for creating more complex and highly substituted piperidine derivatives.[1]

Conceptual Workflow

cluster_reactants Reactants cluster_reagents Catalyst cluster_intermediate Intermediate cluster_product Product aldehyde Aldehyde mannich_reaction Mannich Reaction aldehyde->mannich_reaction amine Amine amine->mannich_reaction ketone Ketone ketone->mannich_reaction proline L-Proline proline->mannich_reaction mannich_product Chiral β-Amino Ketone (High ee) piperidinone Functionalized Piperidinone mannich_product->piperidinone Further Transformations mannich_reaction->mannich_product

Caption: Proline-catalyzed Mannich reaction for chiral piperidinone synthesis.

Experimental Protocol: Proline-Catalyzed Mannich Reaction

Materials:

  • Aldehyde (1.0 equiv)

  • Amine (e.g., p-anisidine) (1.1 equiv)

  • Ketone (e.g., acetone) (5.0 equiv)

  • L-Proline (0.2 equiv)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the aldehyde, amine, and anhydrous solvent.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the ketone and L-proline to the reaction mixture.

  • Stir the reaction at the desired temperature (can range from room temperature to 60 °C) and monitor by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral β-amino ketone. This intermediate can then be used in subsequent steps to form the this compound ring system.

Safety and Handling

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Stryker's reagent is air and moisture sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be handled with care.

References

Application Notes and Protocols for the Quantification of 4-Hydroxy-2-piperidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-piperidinone is a small polar molecule that may serve as a metabolite, synthetic intermediate, or a molecule of interest in various stages of drug discovery and development. Accurate quantification of this analyte in biological matrices and chemical solutions is crucial for pharmacokinetic studies, process optimization, and quality control. This document provides proposed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

While a specific, validated quantitative method for this compound is not widely available in published literature, the following protocols have been developed based on established methods for structurally similar polar compounds and piperidine derivatives. These methods are intended as a starting point and will require validation for specific applications.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in simpler matrices such as process samples or for higher concentration ranges in biological samples.

Quantitative Data Summary (Proposed)

The following table summarizes the proposed performance characteristics of the HPLC-UV method upon validation.

ParameterProposed Value
Linearity Range1 - 500 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%
Retention Time~ 3.5 min
Experimental Protocol: HPLC-UV

1. Sample Preparation (from Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 5-hydroxy-2-pyrrolidone at 10 µg/mL).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. Chromatographic Conditions

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 20 mM potassium phosphate buffer (pH 3.5) and acetonitrile (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.

3. Calibration and Quantification

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by spiking blank plasma with the stock solution to achieve concentrations ranging from 1 to 500 µg/mL.

  • Process the calibration standards and samples as described in the sample preparation section.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices at low concentrations.

Quantitative Data Summary (Proposed)

The following table summarizes the proposed performance characteristics of the LC-MS/MS method upon validation.

ParameterProposed Value
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
Retention Time~ 0.6 min
Experimental Protocol: LC-MS/MS

1. Sample Preparation (from Plasma)

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., this compound-d3 at 100 ng/mL).

    • Dilute the plasma sample with 400 µL of 2% formic acid in water.

    • Load the diluted sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Transfer to an LC-MS vial for analysis.

2. LC-MS/MS Conditions

  • Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is recommended for this polar analyte.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 95% B to 50% B over 1.5 minutes, hold for 0.5 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 116.1 → 98.1 (Quantifier), 116.1 → 70.1 (Qualifier)

    • This compound-d3 (IS): m/z 119.1 → 101.1

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

4. Calibration and Quantification

  • Prepare calibration standards in blank plasma over the range of 0.5 to 500 ng/mL.

  • Process standards and samples using the SPE protocol.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration, using a weighted (1/x²) linear regression.

Visualizations

HPLC_Workflow plasma Plasma Sample (100 µL) is Add Internal Standard & Acetonitrile (300 µL) plasma->is vortex1 Vortex (1 min) is->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute hplc Inject into HPLC-UV System reconstitute->hplc

Caption: HPLC-UV Sample Preparation Workflow.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) + Internal Standard dilute Dilute with 2% Formic Acid plasma->dilute load Load onto Conditioned SPE Cartridge dilute->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute dry Evaporate Eluate elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms Inject into LC-MS/MS System reconstitute->lcms

Caption: LC-MS/MS Sample Preparation and Analysis Workflow.

MRM_Pathway parent Parent Ion (m/z 116.1) q1 Q1 (Mass Filter) parent->q1 Isolation collision Q2 (Collision Cell) q1->collision frag1 Fragment 1 (m/z 98.1) collision->frag1 Fragmentation frag2 Fragment 2 (m/z 70.1) collision->frag2 Fragmentation q3 Q3 (Mass Filter) detector Detector q3->detector Detection frag1->q3 frag2->q3

Caption: MRM Signaling Pathway for this compound.

Application Note: HPLC Analysis for Purity Determination of 4-hydroxy-2-piperidinone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of purity for 4-hydroxy-2-piperidinone using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is a polar, cyclic lactam that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of such starting materials is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used, robust analytical technique for purity assessment in the pharmaceutical industry.[1][2]

This application note details a validated RP-HPLC method for the quantitative determination of this compound purity. The method is designed to be stability-indicating, capable of separating the main component from potential impurities and degradation products. The protocol follows principles outlined in the International Conference on Harmonisation (ICH) guidelines.[3][4]

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals:

    • This compound reference standard (known purity)

    • Acetonitrile (HPLC grade)

    • Phosphoric Acid (ACS grade)

    • Water (HPLC grade or Milli-Q)

  • Chromatographic Column: A polar-modified C18 column is recommended to improve the retention of this polar analyte. An aqueous C18 or a standard C18 column can also be used.[5][6]

Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters for the analysis of this compound.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size (or equivalent aqueous C18)
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (v/v)
Gradient Program 0-2 min: 5% B2-15 min: 5% to 60% B15-20 min: 60% B20.1-25 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 25 minutes

Justification for Detection Wavelength: this compound lacks a strong chromophore, making low UV wavelengths necessary for adequate sensitivity. A wavelength of 210 nm is chosen to detect the amide bond.[7][8][9]

Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile (95:5 v/v) is used as the diluent.

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample to be tested into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation and System Suitability

The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[3][10] Before sample analysis, a system suitability test (SST) must be performed to verify that the chromatographic system is operating correctly.[11][12]

System Suitability Test (SST)

Inject the standard solution in replicate (n=5). The system is deemed suitable for analysis if it meets the acceptance criteria outlined in Table 2.

Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability of Peak Area Relative Standard Deviation (RSD) ≤ 2.0% for n=5 injections
Repeatability of Retention Time RSD ≤ 1.0% for n=5 injections
Method Validation Summary

A summary of typical validation results for this method is presented in Table 3.

Table 3: Summary of Method Validation Data

ParameterResultAcceptance Criteria (ICH)[3][13]
Linearity (Concentration Range) 0.05 - 1.0 mg/mLCorrelation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise Ratio ≥ 10:1
Accuracy (% Recovery) 98.0% - 102.0%Typically 98.0% - 102.0%
Precision (Repeatability, %RSD) ≤ 1.0%RSD ≤ 2.0%
Intermediate Precision (%RSD) ≤ 1.5%RSD ≤ 2.0%

Experimental Workflow and Data Analysis

The overall workflow for the purity analysis is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases & Diluent B Prepare Standard Solution (0.5 mg/mL) A->B C Prepare Sample Solution (0.5 mg/mL) A->C D Equilibrate HPLC System E Perform System Suitability Test (SST) D->E F Inject Blank (Diluent), Standard, and Sample E->F SST_Check SST Pass? E->SST_Check G Integrate Chromatograms F->G H Calculate Purity (% Area Normalization) G->H I Generate Final Report H->I SST_Check->D No (Troubleshoot) SST_Check->F Yes

Caption: Workflow for HPLC Purity Analysis of this compound.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test by making five replicate injections of the Standard Solution. Verify that the results meet the criteria in Table 2.

  • Inject the diluent once as a blank to ensure no interfering peaks are present.

  • Inject the Standard Solution once.

  • Inject the Sample Solution in duplicate.

Calculation of Purity

The purity of this compound is calculated using the area normalization method from the sample chromatogram.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Disregard any peaks originating from the blank (diluent) and any peaks below the Limit of Quantitation (LOQ).

Conclusion

The RP-HPLC method described provides a reliable, precise, and accurate means for determining the purity of this compound. The use of a gradient elution on a C18 column with UV detection at 210 nm allows for the effective separation of the main component from potential impurities. This application note serves as a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry, ensuring the quality of this important synthetic intermediate. The method should be fully validated in the user's laboratory before routine use.[14]

References

4-Hydroxy-2-piperidinone: A Versatile Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-2-piperidinone is a valuable chiral scaffold in organic synthesis, serving as a versatile building block for the construction of a wide array of complex nitrogen-containing molecules. Its rigid, six-membered ring is adorned with a hydroxyl group and a lactam functionality, providing multiple stereocenters and handles for further chemical manipulation. This unique combination of features makes it an attractive starting material for the synthesis of various natural products, alkaloids, and pharmaceutically active compounds. The stereochemistry at the 4-position is crucial, and the ability to control it during synthesis is key to its application as a chiral building block. This application note will detail a key synthetic protocol for the diastereoselective synthesis of 4-hydroxy-2-piperidinones and highlight its application in the synthesis of more complex molecular architectures.

Diastereoselective Synthesis via Copper(I)-Catalyzed Reductive Aldol Cyclization

A highly effective method for the synthesis of substituted 4-hydroxy-2-piperidinones is the Copper(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones.[1][2][3] This methodology allows for the diastereoselective formation of the piperidinone core, with the stereochemical outcome being influenced by the choice of substrates and reaction conditions.

General Reaction Scheme

The general transformation involves the reaction of an α,β-unsaturated amide and a ketone in the presence of a copper(I) catalyst and a silane reducing agent. The reaction proceeds through a reductive aldol cyclization pathway to yield the corresponding this compound.

reagents α,β-Unsaturated Amide + Ketone catalyst Cu(I) Catalyst, Silane reagents->catalyst Reaction Conditions product This compound catalyst->product Diastereoselective Cyclization

Caption: General workflow for the Cu(I)-catalyzed synthesis.

Experimental Protocol: Synthesis of 4-Hydroxy-3,5,5-trimethyl-4-phenyl-2-piperidinone

This protocol is based on the general methodology for the Cu(I)-catalyzed reductive aldol cyclization.

Materials:

  • (E)-N-benzyl-3-methylbut-2-enamide

  • Acetophenone

  • Copper(I) chloride (CuCl)

  • Sodium tert-butoxide (NaOtBu)

  • Triphenylphosphine (PPh₃)

  • Phenylsilane (PhSiH₃)

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask under an argon atmosphere, add CuCl (5.0 mg, 0.05 mmol), NaOtBu (5.0 mg, 0.05 mmol), and PPh₃ (13.1 mg, 0.05 mmol).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add phenylsilane (0.12 mL, 1.0 mmol) and stir for a further 10 minutes.

  • A solution of (E)-N-benzyl-3-methylbut-2-enamide (189.3 mg, 1.0 mmol) and acetophenone (0.12 mL, 1.0 mmol) in anhydrous THF (1.0 mL) is then added dropwise to the catalyst mixture.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl (5 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired 4-hydroxy-3,5,5-trimethyl-4-phenyl-2-piperidinone.

Quantitative Data

The diastereoselectivity of the Cu(I)-catalyzed reductive aldol cyclization is highly dependent on the nature of the α,β-unsaturated amide and the ketone. The following table summarizes representative results for this reaction.

Entryα,β-Unsaturated AmideKetoneYield (%)Diastereomeric Ratio (dr)
1(E)-N-benzylcinnamamideAcetone75>20:1
2(E)-N-benzyl-3-methylbut-2-enamideAcetophenone8210:1
3(E)-N-benzylbut-2-enamidePropiophenone7815:1
4(E)-N-phenylcinnamamideCyclohexanone65>20:1

Application in Alkaloid Synthesis

The chiral this compound scaffold is a valuable intermediate in the total synthesis of various alkaloids. The functional handles on the piperidinone ring allow for a range of synthetic transformations to build up the complexity of the target molecule.

Synthetic Pathway to a Dihydroindolizine Alkaloid Precursor

A common strategy involves the reduction of the lactam, manipulation of the hydroxyl group, and subsequent cyclization reactions to form fused ring systems characteristic of many alkaloids. The following diagram illustrates a conceptual synthetic pathway from a this compound to a key intermediate for indolizidine and quinolizidine alkaloids.

start Chiral 4-Hydroxy- 2-piperidinone step1 Lactam Reduction (e.g., LiAlH₄) start->step1 intermediate1 4-Hydroxypiperidine Derivative step1->intermediate1 step2 Hydroxyl Activation (e.g., Mesylation) intermediate1->step2 intermediate2 Piperidine with Leaving Group step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 product Dihydroindolizine Alkaloid Precursor step3->product

Caption: A conceptual synthetic route to alkaloid precursors.

Conclusion

This compound is a powerful chiral building block in modern organic synthesis. The development of stereoselective synthetic methods, such as the copper(I)-catalyzed reductive aldol cyclization, has made a variety of substituted 4-hydroxy-2-piperidinones readily accessible. These chiral synthons have proven to be valuable intermediates in the synthesis of complex natural products and medicinally relevant compounds, demonstrating their significant potential for applications in drug discovery and development. The detailed protocols and synthetic strategies outlined in this application note provide a foundation for researchers to utilize this versatile building block in their own synthetic endeavors.

References

The Versatility of 4-Hydroxy-2-Piperidinone Derivatives in Alkaloid Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxy-2-piperidinone scaffold and its derivatives have emerged as powerful and versatile chiral building blocks in the asymmetric synthesis of a wide array of piperidine alkaloids. Their inherent functionality and stereochemical possibilities allow for the construction of complex natural products with significant biological activities. This document provides detailed application notes and experimental protocols for the use of these synthons in the synthesis of several prominent 3-piperidinol alkaloids.

Application Notes

The utility of chiral 2-piperidone building blocks, particularly those with hydroxyl functionality, lies in their ability to serve as rigid templates for stereocontrolled transformations. The lactam ring provides a stable core that can be selectively functionalized at various positions. The hydroxyl group, often at the 4-position or a related position after initial synthesis, can direct subsequent reactions or be a precursor to other functional groups.

A key strategy involves the use of enantiomerically pure 2-piperidone derivatives, which can be prepared through enzymatic resolutions or asymmetric synthesis. These chiral synthons allow for the construction of specific stereoisomers of the target alkaloids, which is crucial for structure-activity relationship (SAR) studies in drug development.

The applications highlighted in this document focus on the synthesis of 3-piperidinol alkaloids, a class of natural products exhibiting a range of biological properties. The syntheses described herein demonstrate the conversion of a common chiral 2-piperidone intermediate into various diastereomeric 2,6-disubstituted 3-piperidinol building blocks, which are then elaborated into the final alkaloid targets.

Featured Alkaloid Syntheses

This section details the synthesis of four 3-piperidinol alkaloids from a common chiral 2-piperidone precursor:

  • (+)-Prosafrinine

  • (-)-Iso-6-cassine

  • (-)-Prosophylline

  • (-)-Prosopinine

The synthetic strategies showcase the versatility of the this compound motif and its derivatives in constructing complex molecular architectures.

Experimental Protocols

The following protocols are adapted from the work of Toyooka et al. and provide a detailed methodology for the synthesis of the aforementioned alkaloids from a key chiral 2-piperidone intermediate.[1][2]

Synthesis of the Chiral 2-Piperidone Building Block

The enantiomerically pure 2-piperidone building block can be obtained via bakers' yeast reduction of a β-keto ester or through lipase-mediated transesterification of the corresponding hydroxy ester.[1][2] The absolute stereochemistry of the resulting chiral lactam is crucial for the stereochemical outcome of the subsequent alkaloid syntheses.

General Synthetic Scheme

The overall synthetic approach involves the homologation of the chiral 2-piperidone at the lactam carbonyl, followed by stereocontrolled reduction and further functional group manipulations to yield the target alkaloids.

G cluster_start Starting Material cluster_intermediate Key Intermediates cluster_products Target Alkaloids Chiral_4_hydroxy_2_piperidinone_derivative Chiral 4-hydroxy- 2-piperidinone Derivative Thiolactam Thiolactam Intermediate Chiral_4_hydroxy_2_piperidinone_derivative->Thiolactam Eschenmoser Sulfurization Vinylogous_Urethane Vinylogous Urethane Thiolactam->Vinylogous_Urethane Homologation Disubstituted_Piperidinol 2,6-Disubstituted 3-Piperidinol Building Block Vinylogous_Urethane->Disubstituted_Piperidinol Stereocontrolled Reduction Prosafrinine (+)-Prosafrinine Disubstituted_Piperidinol->Prosafrinine Iso_6_cassine (-)-Iso-6-cassine Disubstituted_Piperidinol->Iso_6_cassine Prosophylline (-)-Prosophylline Disubstituted_Piperidinol->Prosophylline Prosopinine (-)-Prosopinine Disubstituted_Piperidinol->Prosopinine

Synthesis of (+)-Prosafrinine

Quantitative Data Summary

StepStarting MaterialProductReagents and ConditionsYield (%)
1. Thiolactam FormationChiral 2-Piperidone DerivativeThiolactam IntermediateLawesson's reagent, Toluene, reflux95
2. S-Alkylation and CondensationThiolactam IntermediateVinylogous UrethaneMeI, NaH, DMF; then lithioacetate, THF, -78 °C to rt78
3. Reduction and CyclizationVinylogous UrethaneDisubstituted PiperidinolNaBH4, MeOH, 0 °C85
4. Side Chain IntroductionDisubstituted Piperidinol(+)-Prosafrinine PrecursorGrignard reagent, THF, 0 °C70
5. Deprotection(+)-Prosafrinine Precursor(+)-ProsafrinineH2, Pd/C, MeOH92

Detailed Protocol

Step 1: Thiolactam Formation A solution of the chiral 2-piperidone derivative (1.0 equiv) and Lawesson's reagent (0.5 equiv) in dry toluene is heated at reflux for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding thiolactam.

Step 2: S-Alkylation and Condensation To a solution of the thiolactam (1.0 equiv) in dry DMF at 0 °C is added NaH (1.1 equiv). After stirring for 30 minutes, methyl iodide (1.2 equiv) is added, and the mixture is stirred for 2 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated. The resulting S-methylated intermediate is dissolved in dry THF and added to a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF at -78 °C. A solution of tert-butyl acetate (2.0 equiv) in THF is then added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The crude product is purified by column chromatography to yield the vinylogous urethane.

Step 3: Reduction and Cyclization The vinylogous urethane (1.0 equiv) is dissolved in methanol, and NaBH4 (3.0 equiv) is added portionwise at 0 °C. The mixture is stirred for 2 hours at the same temperature. The reaction is quenched by the addition of acetone, and the solvent is evaporated. The residue is partitioned between ethyl acetate and water. The organic layer is dried, concentrated, and purified by chromatography to give the 2,6-disubstituted 3-piperidinol.

Step 4: Side Chain Introduction A solution of the disubstituted piperidinol (1.0 equiv) in dry THF is treated with the appropriate Grignard reagent (3.0 equiv) at 0 °C. The reaction mixture is stirred for 3 hours and then quenched with saturated aqueous NH4Cl. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated. Purification by column chromatography affords the precursor to (+)-prosafrinine.

Step 5: Deprotection The precursor is dissolved in methanol and hydrogenated over 10% Pd/C at atmospheric pressure for 12 hours. The catalyst is removed by filtration, and the solvent is evaporated to yield (+)-prosafrinine.

Synthesis of (-)-Iso-6-cassine, (-)-Prosophylline, and (-)-Prosopinine

The syntheses of (-)-iso-6-cassine, (-)-prosophylline, and (-)-prosopinine follow similar synthetic pathways, utilizing different diastereomers of the 2,6-disubstituted 3-piperidinol building block and appropriate side-chain precursors. The stereochemistry of the final products is dictated by the stereochemistry of the initial chiral 2-piperidone and the stereocontrolled reduction steps.[1][2]

Quantitative Data for Key Steps (Representative Yields)

Alkaloid TargetKey Intermediate Preparation Yield (%)Final Deprotection/Conversion Yield (%)
(-)-Iso-6-cassine7590
(-)-Prosophylline8088
(-)-Prosopinine7291

Methodology Highlights

The synthesis of the different diastereomeric piperidinol intermediates is achieved by careful selection of reducing agents and reaction conditions, as well as through epimerization of the hydroxyl group at the 3-position when necessary.[1][2] The side chains are introduced using standard organometallic additions or other C-C bond-forming reactions.

Logical Workflow for Diastereomer Synthesis

The generation of the required diastereomers of the 2,6-disubstituted 3-piperidinol building block is a critical aspect of these syntheses. The following diagram illustrates the logical flow for accessing different stereochemical outcomes.

G cluster_reductions Stereocontrolled Reductions cluster_diastereomers Diastereomeric Piperidinols cluster_epimerization Further Transformations Vinylogous_Urethane Vinylogous Urethane Intermediate Reduction_A Reduction Condition A (e.g., NaBH4, MeOH) Vinylogous_Urethane->Reduction_A Reduction_B Reduction Condition B (e.g., L-Selectride®) Vinylogous_Urethane->Reduction_B Diastereomer_1 Diastereomer 1 Reduction_A->Diastereomer_1 Diastereomer_2 Diastereomer 2 Reduction_B->Diastereomer_2 Epimerization Epimerization at C3 Diastereomer_1->Epimerization Diastereomer_2->Epimerization Diastereomer_3 Diastereomer 3 Epimerization->Diastereomer_3 Diastereomer_4 Diastereomer 4 Epimerization->Diastereomer_4

Conclusion

The use of this compound derivatives as chiral building blocks provides a robust and flexible platform for the enantioselective synthesis of a variety of piperidine alkaloids. The protocols and strategies outlined in this document demonstrate the power of this approach in constructing complex natural products with high stereocontrol. These methodologies are of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development, offering a systematic way to access biologically important molecules and their analogues for further investigation.

References

Application Notes and Protocols for N-Alkylation of 4-Hydroxy-2-piperidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 4-hydroxy-2-piperidinone, a valuable scaffold in medicinal chemistry. The presence of both a secondary amine (lactam nitrogen) and a hydroxyl group presents a key challenge: achieving selective N-alkylation over competing O-alkylation. This document outlines two primary strategies to address this challenge: direct selective N-alkylation under controlled conditions and a protection-alkylation-deprotection sequence for the hydroxyl group.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a straightforward approach involving the reaction of this compound with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for maximizing the yield of the N-alkylated product while minimizing O-alkylation. Generally, using a strong, non-hindered base in a polar aprotic solvent favors N-alkylation.

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq.) in anhydrous DMF.

  • Cool the suspension to 0 °C using an ice bath.

  • Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise to the cooled suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound.

Data Presentation
Alkyl HalideBaseSolventTemperatureTime (h)Yield (%)Reference
Benzyl BromideNaHDMF0 °C to rt1675-85Adapted from similar lactam alkylations
Methyl IodideNaHDMF0 °C to rt1270-80Adapted from similar lactam alkylations
Ethyl BromideK₂CO₃DMF70 °C2460-70[1]

Method 2: N-Alkylation via Hydroxyl Protection

To circumvent the issue of O-alkylation, a protection strategy can be employed. The hydroxyl group is first protected with a suitable protecting group, followed by N-alkylation, and concluded with the deprotection of the hydroxyl group. A common and effective protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group, which is stable under the basic conditions of N-alkylation and can be readily removed under acidic conditions or with a fluoride source.

Experimental Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection A This compound B Protection of Hydroxyl Group (TBDMS-Cl, Imidazole, DMF) A->B C 4-(tert-butyldimethylsilyloxy)-2-piperidinone B->C D N-Alkylation (NaH, Alkyl Halide, DMF) C->D E N-alkyl-4-(tert-butyldimethylsilyloxy)-2-piperidinone D->E F Deprotection of TBDMS Group (TBAF or HCl) E->F G N-alkyl-4-hydroxy-2-piperidinone F->G G Start Start: This compound Decision1 Is selective N-alkylation feasible? Start->Decision1 DirectAlkylation Method 1: Direct N-Alkylation Decision1->DirectAlkylation Yes ProtectionStrategy Method 2: Protection Strategy Decision1->ProtectionStrategy No End End: N-alkyl-4-hydroxy-2-piperidinone DirectAlkylation->End ProtectOH Protect Hydroxyl Group ProtectionStrategy->ProtectOH NAlkylate N-Alkylate ProtectOH->NAlkylate DeprotectOH Deprotect Hydroxyl Group NAlkylate->DeprotectOH DeprotectOH->End

References

Application Notes and Protocols for the Use of 4-Hydroxy-2-piperidinone in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the novel, non-proteinogenic amino acid analogue, 4-hydroxy-2-piperidinone, into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. The inclusion of this constrained, cyclic building block can impart unique conformational properties to peptides, potentially enhancing their biological activity, stability, and therapeutic potential.

Introduction

This compound is a heterocyclic scaffold that can be derivatized to serve as a unique building block in peptide synthesis. Its rigid structure can be used to induce specific turns or folds in a peptide backbone, which is a valuable strategy in drug design for mimicking or disrupting protein-protein interactions. This document outlines the necessary chemical modifications to prepare a this compound derivative suitable for Fmoc-based SPPS and provides a detailed protocol for its incorporation into a peptide chain.

Core Principles: Designing the Building Block

To be compatible with standard Fmoc/tBu solid-phase peptide synthesis, the this compound core must be appropriately modified. The ideal building block, Fmoc-4-(O-tert-butyl)-2-piperidinone-1-acetic acid , requires a three-step synthesis as outlined below. This derivative features:

  • An Fmoc group on the lactam nitrogen, which serves as the temporary Nα-protecting group, removed by piperidine treatment at each cycle of SPPS.

  • A tert-butyl (tBu) ether protecting the 4-hydroxyl group. This group is stable to the basic conditions of Fmoc deprotection but is cleaved by strong acid (e.g., trifluoroacetic acid) during the final cleavage from the resin.

  • A carboxymethyl group at the 1-position (N-acetic acid), providing the necessary carboxylic acid functionality for coupling to the free amine of the growing peptide chain.

Experimental Protocols

Protocol 1: Synthesis of the Building Block - Fmoc-4-(O-tert-butyl)-2-piperidinone-1-acetic acid

This protocol describes a plausible synthetic route to the required building block.

Step 1: Protection of the Hydroxyl Group

The secondary alcohol of this compound is protected as a tert-butyl ether to prevent unwanted side reactions during subsequent synthesis steps.

  • Materials: this compound, Isobutylene, Dichloromethane (DCM), Sulfuric acid (catalytic amount).

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a pressure-resistant vessel.

    • Cool the solution to -78°C and add a catalytic amount of concentrated sulfuric acid.

    • Carefully condense isobutylene gas into the reaction mixture.

    • Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, carefully vent the vessel, quench the reaction with saturated aqueous sodium bicarbonate, and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting 4-(tert-butoxy)-2-piperidinone by flash column chromatography.

Step 2: N-Alkylation to Introduce the Carboxylic Acid Handle

The lactam nitrogen is alkylated with a protected bromoacetic acid to introduce the coupling handle.

  • Materials: 4-(tert-butoxy)-2-piperidinone, tert-butyl bromoacetate, Sodium hydride (NaH), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 4-(tert-butoxy)-2-piperidinone in anhydrous DMF.

    • Cool the solution to 0°C and add sodium hydride portion-wise.

    • Stir the mixture for 30 minutes at 0°C.

    • Add tert-butyl bromoacetate dropwise and allow the reaction to warm to room temperature, stirring overnight.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude tert-butyl 2-(4-(tert-butoxy)-2-oxo-1-piperidinyl)acetate by flash chromatography.

    • Cleave the tert-butyl ester by dissolving the purified product in a solution of 50% TFA in DCM and stirring for 2-4 hours at room temperature.

    • Remove the solvent and TFA under reduced pressure to yield 2-(4-(tert-butoxy)-2-oxo-1-piperidinyl)acetic acid.

Step 3: Fmoc Protection

The secondary amine of the N-acetic acid derivative is protected with an Fmoc group.

  • Materials: 2-(4-(tert-butoxy)-2-oxo-1-piperidinyl)acetic acid, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), Sodium bicarbonate, 1,4-Dioxane, Water.

  • Procedure:

    • Dissolve the N-acetic acid derivative in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate.

    • Add Fmoc-OSu and stir the mixture vigorously at room temperature overnight.

    • Monitor the reaction by TLC.

    • Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product, Fmoc-4-(O-tert-butyl)-2-piperidinone-1-acetic acid , by flash column chromatography.

Protocol 2: Incorporation of the Building Block into a Peptide via SPPS

This protocol details the steps for a single coupling cycle of the custom building block using manual SPPS.[1]

  • Materials: Fmoc-protected peptide-resin, Fmoc-4-(O-tert-butyl)-2-piperidinone-1-acetic acid, HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA), DMF, 20% Piperidine in DMF, Dichloromethane (DCM).

  • Procedure:

    • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel.

    • Fmoc Deprotection:

      • Treat the resin with 20% piperidine in DMF for 5 minutes.

      • Drain and repeat the treatment for 15 minutes.

      • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Coupling of the Building Block:

      • In a separate tube, dissolve Fmoc-4-(O-tert-butyl)-2-piperidinone-1-acetic acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

      • Allow the mixture to pre-activate for 5-10 minutes.

      • Add the activated solution to the resin.

      • Agitate the mixture for 2-4 hours at room temperature.

      • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue agitation or perform a double coupling.

    • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents.

    • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.

    • Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the peptide sequence.

Protocol 3: Final Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of all side-chain protecting groups, including the tert-butyl group on the this compound moiety.[2][3]

  • Materials: Peptide-resin, Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol or a simpler cocktail of 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)), Cold diethyl ether.

  • Procedure:

    • Wash the fully synthesized peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin (10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables summarize key parameters for the synthesis and use of the this compound building block.

Table 1: Protecting Group Strategy

Functional GroupProtecting GroupDeprotection ConditionsOrthogonality
Lactam Nitrogen (N-terminus)Fmoc20% Piperidine in DMFOrthogonal to tBu
4-Hydroxyl Grouptert-Butyl (tBu)Trifluoroacetic Acid (TFA)Orthogonal to Fmoc
Standard Amino Acid Side ChainstBu, Boc, Trt, etc.Trifluoroacetic Acid (TFA)Orthogonal to Fmoc

Table 2: Recommended Coupling Conditions for the Building Block

ParameterCondition
Building Block Equivalents3.0
Coupling ReagentHCTU (2.9 eq.)
BaseDIPEA (6.0 eq.)
SolventDMF
Reaction Time2-4 hours (or until Kaiser test is negative)
TemperatureRoom Temperature

Visualizations

building_block_synthesis cluster_synthesis Synthesis of Fmoc-4-(O-tBu)-2-piperidinone-1-acetic acid 4_hydroxy_2_piperidinone This compound step1 Step 1: O-tert-butylation 4_hydroxy_2_piperidinone->step1 protected_piperidinone 4-(tert-butoxy)-2-piperidinone step1->protected_piperidinone step2 Step 2: N-alkylation & Ester Hydrolysis protected_piperidinone->step2 n_acetic_acid 2-(4-(tert-butoxy)-2-oxo-1-piperidinyl)acetic acid step2->n_acetic_acid step3 Step 3: Fmoc Protection n_acetic_acid->step3 final_product Fmoc-4-(O-tBu)-2-piperidinone-1-acetic acid step3->final_product

Caption: Synthetic route for the this compound building block.

spps_workflow start Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Wash (DMF, DCM) deprotection->washing1 coupling Couple Building Block (HCTU/DIPEA in DMF) washing1->coupling washing2 Wash (DMF, DCM) coupling->washing2 next_cycle Next SPPS Cycle or Final Cleavage washing2->next_cycle

Caption: SPPS workflow for incorporating the building block.

signaling_pathway peptide Peptide with 4-OH-2-Piperidinone receptor Cell Surface Receptor peptide->receptor Binds and Stabilizes Active Conformation g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical signaling pathway modulation.

References

Application Notes and Protocols for the Derivatization of 4-hydroxy-2-piperidinone and Subsequent Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical derivatization of 4-hydroxy-2-piperidinone, a versatile scaffold for the development of novel therapeutic agents. This document outlines detailed protocols for the synthesis of a variety of derivatives and their subsequent evaluation in key biological assays for anticancer and anti-inflammatory activities.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry. Its structure, featuring a lactam and a secondary hydroxyl group, offers multiple points for chemical modification, allowing for the generation of diverse compound libraries. Derivatives of the piperidone class have shown a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects. These activities often stem from the modulation of critical cellular signaling pathways. This guide provides practical, step-by-step protocols for the synthesis and biological characterization of novel this compound derivatives.

Derivatization Strategies and Protocols

The primary sites for derivatization on the this compound scaffold are the hydroxyl group at the C4 position and the nitrogen atom of the lactam. Below are detailed protocols for common derivatization reactions at these positions.

Protocol 1: O-Alkylation of this compound (Williamson Ether Synthesis)

This protocol describes the synthesis of 4-alkoxy-2-piperidinone derivatives, which can be valuable for exploring the impact of ether functionalities on biological activity.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-alkoxy-2-piperidinone derivative.

Protocol 2: N-Acylation of this compound

This protocol details the synthesis of N-acyl derivatives, which can be used to investigate the structure-activity relationship of modifying the lactam nitrogen.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., benzoyl chloride, acetic anhydride)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add triethylamine (1.5 equivalents).

  • Cool the mixture to 0 °C and add the acyl chloride or anhydride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the N-acylated product.

Biological Evaluation Protocols

The following are detailed protocols for assessing the anticancer and anti-inflammatory properties of the synthesized this compound derivatives.

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2][3][4]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Protocol 4: Anti-inflammatory Activity via LPS-Induced Cytokine Release

This assay measures the ability of the derivatives to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[5][6][7]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete RPMI 1640 medium

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition compared to the LPS-only treated control.

Protocol 5: Western Blot Analysis of NF-κB Pathway

This protocol is used to investigate the molecular mechanism of anti-inflammatory activity by assessing the effect of the derivatives on the NF-κB signaling pathway.[8][9][10]

Materials:

  • RAW 264.7 cells

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against p65, phospho-p65, IκBα, and β-actin

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Seed and treat RAW 264.7 cells with test compounds and LPS as described in Protocol 4.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and visualize using an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Quantitative Data Summary

The following tables present hypothetical but representative data for a series of this compound derivatives evaluated in the aforementioned assays.

Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

CompoundDerivatization PositionR GroupMCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Parent -->100>100
1a O-alkylationBenzyl15.222.5
1b O-alkylationEthyl45.858.1
2a N-acylationBenzoyl8.912.4
2b N-acylationAcetyl25.633.7

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundTNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µM
Parent 5.28.1
1a 45.338.9
1b 22.718.5
2a 75.668.2
2b 50.145.3

Visualizations

Experimental Workflow for Derivatization and Biological Screening

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Assays start This compound derivatization Derivatization (O-alkylation, N-acylation) start->derivatization purification Purification (Column Chromatography) derivatization->purification characterization Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity Screening of Derivatives anti_inflammatory Anti-inflammatory Assay (LPS-induced cytokine release) characterization->anti_inflammatory mechanism Mechanism of Action (Western Blot for NF-κB) cytotoxicity->mechanism If active anti_inflammatory->mechanism If active

Caption: Workflow for synthesis and biological evaluation.

NF-κB Signaling Pathway Inhibition

nfkb_pathway cluster_nucleus Nuclear Translocation lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikba_p65_p50 IκBα-p65/p50 (Inactive) ikk->ikba_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 (Active) ikba_p65_p50->p65_p50 IκBα degradation nucleus Nucleus p65_p50->nucleus gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) nucleus->gene_transcription Initiates derivative This compound Derivative derivative->ikk Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-2-piperidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-hydroxy-2-piperidinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the regioselective reduction of piperidine-2,4-dione using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.[1][2]

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields can vary significantly depending on the reaction conditions. While some protocols report high yields, it is not uncommon to obtain lower yields, sometimes in the range of 6-9% for analogous reactions, especially without optimization. Careful control of reaction parameters is crucial for maximizing the yield.

Q3: What are the key factors influencing the yield of the NaBH₄ reduction of piperidine-2,4-dione?

A3: Several factors can impact the yield, including the choice of solvent, reaction temperature, the molar ratio of the reducing agent, and the presence of moisture.[3][4][5] Temperature is a critical parameter, as higher temperatures can lead to the decomposition of sodium borohydride in alcoholic solvents.[4]

Q4: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?

A4: While LiAlH₄ is a powerful reducing agent, it is generally not recommended for this specific transformation as it can lead to over-reduction of the lactam functional group.[6][7] Sodium borohydride offers better chemoselectivity for the reduction of the ketone in the presence of the lactam.[2]

Q5: Are there alternative synthesis routes to this compound?

A5: Yes, alternative routes exist, such as the transformation of S-glutamic acid to S-5-hydroxy-2-piperidone.[6] However, these multi-step syntheses can be more complex than the direct reduction of piperidine-2,4-dione.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Decomposition of NaBH₄ 1. Maintain a low reaction temperature (0-5 °C).[7] 2. Add a catalytic amount of a base (e.g., NaOH or NaOMe) to the reaction mixture.[5] 3. Use freshly opened or properly stored NaBH₄.Sodium borohydride can decompose in protic solvents like methanol, especially at elevated temperatures, leading to a loss of reducing equivalents.[4] A basic medium can stabilize the borohydride solution.[5]
Sub-optimal Solvent 1. Use anhydrous methanol or ethanol as the solvent. 2. Consider using a mixed solvent system like THF/methanol.[1]The choice of solvent can influence the solubility of the reactants and the stability of the reducing agent.[3][8]
Incorrect Stoichiometry 1. Use a slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents). 2. Perform a small-scale trial to optimize the molar ratio.Insufficient reducing agent will lead to incomplete conversion. A large excess should be avoided to minimize side reactions and simplify purification.
Incomplete Reaction 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. If the reaction stalls, consider adding a second portion of NaBH₄.Ensuring the reaction goes to completion is critical for maximizing the yield.
Issue 2: Presence of Impurities in the Final Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Unreacted Starting Material 1. Ensure complete reaction by monitoring with TLC. 2. Increase the reaction time or the amount of NaBH₄ if necessary.Incomplete conversion is a common source of impurity.
Over-reduction Products 1. Maintain a low reaction temperature. 2. Avoid using an excessive amount of NaBH₄.Although less likely with NaBH₄ compared to stronger reducing agents, over-reduction can occur under harsh conditions.
Side Products from Solvent Reaction 1. Keep the reaction temperature low. 2. Use a stabilized NaBH₄ solution if using alcoholic solvents at higher temperatures.[5]NaBH₄ can react with the alcohol solvent to form alkoxyborohydrides, which may lead to different reaction pathways.
Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Co-elution of Impurities 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Consider recrystallization as an alternative or additional purification step.Finding the right mobile phase is key to achieving good separation of the product from impurities.
Product is too Polar 1. Use a more polar solvent system for column chromatography (e.g., dichloromethane/methanol or ethyl acetate/methanol).This compound is a polar molecule and requires a polar eluent for effective chromatography.
Formation of Salts 1. Ensure proper work-up to remove any inorganic salts before purification. 2. A wash with brine during the extraction can help.Salts can interfere with chromatographic separation and contaminate the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of Piperidine-2,4-dione

Materials:

  • Piperidine-2,4-dione

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol (MeOH)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Dissolve piperidine-2,4-dione (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC.

  • Once the reaction is complete, cautiously quench the reaction by the slow addition of 1M HCl at 0 °C until the effervescence ceases.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates

  • Potassium permanganate stain

Procedure:

  • Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 DCM:MeOH).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the initial eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing methanol concentration in dichloromethane (e.g., from 2% to 10% methanol).

  • Collect fractions and monitor them by TLC.

  • Visualize the TLC plates using a potassium permanganate stain (the product is UV inactive).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield purified this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Piperidine-2,4-dione in Methanol add_nabh4 Add NaBH4 at 0°C start->add_nabh4 stir Stir at 0°C add_nabh4->stir quench Quench with HCl stir->quench neutralize Neutralize with NaHCO3 quench->neutralize evaporate Evaporate Methanol neutralize->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield? check_temp Was the reaction temperature kept low (0-5°C)? start->check_temp check_reagent Was fresh NaBH4 used in slight excess? check_temp->check_reagent Yes solution_temp Maintain low temperature and consider adding a base. check_temp->solution_temp No check_completion Was the reaction monitored to completion (TLC)? check_reagent->check_completion Yes solution_reagent Optimize NaBH4 stoichiometry. check_reagent->solution_reagent No solution_completion Increase reaction time or add more NaBH4. check_completion->solution_completion No success Yield Improved check_completion->success Yes solution_temp->check_temp solution_reagent->check_reagent solution_completion->check_completion

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Crystallization of 4-hydroxy-2-piperidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 4-hydroxy-2-piperidinone.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound?

A1: Understanding the physical properties of this compound is a crucial first step for developing a successful crystallization protocol. Below is a summary of its key physical data.

PropertyValueSource
Molecular FormulaC₅H₉NO₂[1][2]
Molecular Weight115.13 g/mol [1]
Melting Point165-168°C[3][4]
AppearanceWhite to Off-White Solid[3][4]
SolubilityMethanol (Slightly, Sonicated)[3][4]
Storage Temp.2-8°C[3][4]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: While specific solubility data for this compound is limited, information from structurally related compounds, such as 4-hydroxy-2-pyrrolidinone, suggests that alcohols and nitriles are effective solvents for recrystallization.[5] Good starting points for solvent screening would include:

  • Methanol

  • Ethanol

  • Isopropanol

  • Acetonitrile

The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Q3: My crystallized product is yellow or discolored. How can I obtain a white product?

A3: Discoloration in the final product often indicates the presence of impurities.[6] A common synthesis route for this compound results in a yellow solid, which is then purified by column chromatography.[3] If your crystallized product is discolored, consider the following purification steps:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. Heat the mixture for a short period and then perform a hot filtration to remove the carbon. The desired compound should remain in the filtrate, which can then be cooled to induce crystallization.[6]

  • Washing: After filtration, wash the collected crystals with a small amount of cold solvent to remove any residual impurities adhering to the crystal surface.[6]

Troubleshooting Guides

Issue 1: No Crystals Form Upon Cooling

Question: I have dissolved my this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

Answer: The absence of crystal formation indicates that the solution is not sufficiently supersaturated. Here are several techniques to induce crystallization:

  • Increase Concentration: The solution may be too dilute. Gently reheat the solution and evaporate a portion of the solvent to increase the concentration of this compound. Allow the concentrated solution to cool again.[7]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

    • Seeding: If you have a small amount of pure this compound crystals, add a single, tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystal growth.[6] Seeding is a common technique used in the crystallization of related β-lactam compounds to control nucleation.[8][9]

  • Lower the Temperature: If cooling to room temperature is ineffective, try using an ice bath to further decrease the solubility of the compound in the solvent.[7]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: When I cool the solution, my compound separates as an oil or sticky liquid instead of solid crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[7] This is often due to a very high level of supersaturation or the presence of impurities that depress the melting point.[7]

  • Reduce Supersaturation: The most common cause is that the solution is too concentrated. Reheat the solution until the oil redissolves and add more solvent to decrease the concentration. Then, allow it to cool more slowly.[7]

  • Slow Cooling: A rapid decrease in temperature can favor oiling out. Insulate the flask to ensure a slow cooling rate, which allows molecules adequate time to align into a crystal lattice.[7]

  • Solvent Selection: Try using a different solvent or a mixed solvent system. Sometimes a solvent with a lower boiling point can be beneficial.[7]

Troubleshooting "Oiling Out"

G start Oiling Out Occurs check_concentration Is the solution too concentrated? start->check_concentration add_solvent Reheat and add more solvent check_concentration->add_solvent Yes check_cooling Is cooling too rapid? check_concentration->check_cooling No success Crystals Form add_solvent->success slow_cooling Insulate flask for slower cooling check_cooling->slow_cooling Yes check_solvent Is solvent appropriate? check_cooling->check_solvent No slow_cooling->success change_solvent Select a different solvent or co-solvent check_solvent->change_solvent No check_solvent->success Yes change_solvent->success

Caption: A flowchart for troubleshooting the "oiling out" of a compound.

Issue 3: Low Crystallization Yield

Question: I have successfully obtained crystals, but the yield is very low. How can I improve it?

Answer: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.

  • Optimize Solvent Choice: The solvent you are using may be too effective at dissolving the compound, even at low temperatures. An ideal solvent will show a large difference in solubility between hot and cold conditions.[6]

  • Cooling Temperature: Ensure you have cooled the solution sufficiently to minimize the solubility of your product. Using an ice bath or even a freezer (if the solvent's freezing point allows) can help maximize crystal recovery.

  • Minimize Transfers: Be mindful of product loss during transfers, especially during hot filtration. Premature crystallization can occur if the filtration apparatus is not pre-heated, leading to a loss of product.[6]

  • Second Crop of Crystals: After filtering the initial crystals, try to concentrate the mother liquor by evaporating some of the solvent and cooling it again. This may produce a second, albeit likely less pure, crop of crystals.

Issue 4: Inconsistent Crystal Size and Agglomeration

Question: The crystals I've obtained are not uniform in size, and many are clumped together. What causes this, and how can I prevent it?

Answer: Rapid crystallization is a common cause of inconsistent crystal sizes and agglomeration.[10] When crystals form too quickly, impurities can become trapped, and individual crystals may not have time to grow uniformly before clumping together.[10]

  • Control Cooling Rate: A slower cooling process generally leads to larger and more well-defined crystals. Allow the solution to cool to room temperature slowly before moving it to a colder environment like an ice bath.

  • Stirring: Gentle agitation during the cooling process can sometimes help to promote more uniform crystal growth and prevent agglomeration, although in some cases it can also lead to the formation of many small crystals. The effect of stirring should be evaluated on a case-by-case basis.

Crystallization Workflow

G start Crude this compound dissolution Dissolve in minimal hot solvent start->dissolution impurity_check Are colored impurities present? dissolution->impurity_check charcoal Add activated carbon, heat, and hot filter impurity_check->charcoal Yes cooling Slowly cool the filtrate impurity_check->cooling No charcoal->cooling crystallization Crystal formation cooling->crystallization filtration Isolate crystals by filtration crystallization->filtration washing Wash with cold solvent filtration->washing drying Dry crystals under vacuum washing->drying end Pure Crystalline Product drying->end

Caption: A standard workflow for the recrystallization of this compound.

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound

This protocol outlines a general procedure for the purification of this compound using a single solvent cooling crystallization method.

  • Solvent Selection: Based on preliminary tests, choose a solvent (e.g., ethanol, isopropanol, or acetonitrile) in which this compound is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate with a stir bar). Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove the activated carbon or any insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals, for example, in a vacuum oven, until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This method is useful if a suitable single solvent cannot be found. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (an "anti-solvent") in which the compound is insoluble, to induce precipitation.

  • Dissolution: Dissolve the crude this compound in the minimum amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble but is miscible with the "good" solvent) dropwise to the solution while stirring. Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.

  • Crystallization: If the solution becomes too cloudy or if an oil forms, add a small amount of the "good" solvent to redissolve the precipitate. Then, allow the solution to stand undisturbed. Crystals should form slowly.

  • Isolation and Drying: Once crystallization is complete, isolate, wash, and dry the crystals as described in Protocol 1 (steps 6-8).

References

Technical Support Center: Synthesis of 4-hydroxy-2-piperidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxy-2-piperidinone. The information is designed to address specific issues that may be encountered during experimentation, with a focus on identifying and mitigating side reactions.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Question Possible Cause Suggested Solution
Why is the yield of my reaction significantly lower than the expected ~87%? [1]Incomplete reaction: The starting material, piperidine-2,4-dione, may not have been fully consumed.- Reaction Time: Ensure the reaction is stirred at room temperature overnight to allow for completion.[1]- Reagent Activity: The sodium borohydride (NaBH₄) may be old or deactivated. Use freshly opened or properly stored NaBH₄.- Temperature Control: The initial addition of NaBH₄ should be done at 0°C to control the reaction rate. Adding it at a higher temperature can lead to decomposition of the reducing agent.[1]
Degradation of product: The product may be unstable under the workup conditions.- pH Control: While not explicitly stated for this synthesis, related piperidine syntheses are sensitive to pH.[2] Avoid strongly acidic or basic conditions during workup unless specified.
My TLC/LC-MS analysis shows no product formation. Inactive Reagents: The NaBH₄ is likely inactive.- Test Reagent: Perform a small-scale test reaction with a known reactive ketone to confirm the activity of your NaBH₄.- Procure New Reagent: Obtain a new batch of NaBH₄.
Incorrect Starting Material: The starting material may not be piperidine-2,4-dione.- Confirm Identity: Verify the identity and purity of the starting material using appropriate analytical methods (e.g., NMR, IR, melting point).

Problem 2: Presence of Impurities and Side Products

Question Possible Cause Suggested Solution
I observe a significant amount of unreacted starting material. Insufficient Reducing Agent: The molar ratio of NaBH₄ to the dione may be too low.- Stoichiometry: The reported synthesis uses a significant excess of NaBH₄ (3 equivalents).[1] Ensure you are using the correct stoichiometry.- Purity of Starting Material: If the starting material is impure, you may need to add more reducing agent.
My final product is a mixture of compounds, including a potential diol. Over-reduction: The lactam carbonyl group may have been reduced in addition to the ketone. While less likely with NaBH₄ compared to stronger reducing agents like LiAlH₄, it can occur under certain conditions.- Control Temperature: Maintain the reaction at the specified temperatures (0°C for addition, room temperature for stirring).[1]- Use Milder Conditions: If over-reduction is a persistent issue, consider reducing the amount of NaBH₄ or the reaction time.
I am seeing byproducts from what appears to be an aldol condensation. Basic Conditions: The reaction conditions, especially if a base is present, can promote self-condensation of the starting material or product if it can enolize. This is a known issue in syntheses of related piperidones.[3]- Purification: These impurities can often be removed by column chromatography or recrystallization.- pH Control: Ensure the reaction mixture does not become strongly basic during the workup.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound from piperidine-2,4-dione?

A1: A reported yield for this synthesis is approximately 87%.[1]

Q2: How can I purify the crude this compound?

A2: The crude product can be purified by silica gel column chromatography. A common eluent system is a mixture of dichloromethane and methanol (e.g., 5:1, v/v).[1]

Q3: What analytical techniques can be used to confirm the structure of the product?

A3: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weight. In the positive ion mode, you would expect to see an adduct, such as [M+Na]⁺ at m/z 138.[1] Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would be used to fully elucidate the structure.

Q4: Can other reducing agents be used for this transformation?

A4: While the provided protocol uses NaBH₄, other reducing agents could potentially be used. However, stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) may lead to the over-reduction of the lactam carbonyl to an amine, resulting in the formation of a diol. The choice of reducing agent will depend on the desired selectivity.

Q5: My reaction appears to have stalled. What should I do?

A5: First, check the activity of your sodium borohydride. If the reagent is active, you can try adding an additional portion of NaBH₄ to the reaction mixture. Monitor the reaction progress by TLC or LC-MS to determine if the reaction is proceeding.

Quantitative Data Summary

ParameterStarting MaterialReducing AgentSolventTemperatureReaction TimeYieldPurification MethodReference
Value Piperidine-2,4-dioneNaBH₄ (3 eq.)Methanol0°C to RTOvernight87%Silica Gel Chromatography[1]

Experimental Protocols

Synthesis of this compound [1]

  • Dissolve piperidine-2,4-dione (1 g, 8.8 mmol) in methanol (25 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1 g, 26.55 mmol) to the cooled solution in portions.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

  • After the reaction is complete, remove the solvent by distillation under reduced pressure.

  • The resulting residue is then purified by silica gel column chromatography using a dichloromethane/methanol (5:1, v/v) eluent system to afford this compound as a yellow solid.

Visual Aids

Synthesis_Pathway start Piperidine-2,4-dione product This compound start->product 1. NaBH4, Methanol 2. 0°C to RT

Caption: Main synthesis pathway for this compound.

Side_Reaction_Pathway start Piperidine-2,4-dione side_product Piperidine-2,4-diol (Over-reduction product) start->side_product Excess strong reducing agent (e.g., LiAlH4)

Caption: Potential over-reduction side reaction pathway.

Troubleshooting_Workflow cluster_0 Troubleshooting Flow start Low or No Yield Observed check_reagents Are reagents (NaBH4) active? start->check_reagents check_conditions Were reaction conditions (time, temp) correct? check_reagents->check_conditions Yes replace_reagents Replace reagents and repeat. check_reagents->replace_reagents No check_sm Is starting material correct and pure? check_conditions->check_sm Yes adjust_conditions Adjust conditions and repeat. check_conditions->adjust_conditions No purify_sm Purify/verify starting material. check_sm->purify_sm No success Successful Synthesis check_sm->success Yes replace_reagents->start adjust_conditions->start purify_sm->start

Caption: Troubleshooting workflow for low yield synthesis.

References

optimization of reaction conditions for 4-hydroxy-2-piperidinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Hydroxy-2-piperidinone

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and resolving common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for the synthesis of this compound?

A1: A widely used method is the selective reduction of piperidine-2,4-dione using a mild reducing agent like sodium borohydride (NaBH₄). This reaction selectively reduces one of the ketone functionalities to a hydroxyl group.[1]

Q2: Why is sodium borohydride (NaBH₄) preferred over more potent reducing agents like lithium aluminum hydride (LiAlH₄)?

A2: Sodium borohydride is a milder and more selective reducing agent compared to lithium aluminum hydride.[2] It selectively reduces aldehydes and ketones, and is less likely to reduce the amide functionality present in the piperidinone ring.[1] LiAlH₄ is a much stronger reducing agent and could lead to the over-reduction of the amide to an amine.[3] Additionally, NaBH₄ is safer to handle and can be used in protic solvents like methanol or ethanol.[2]

Q3: What are the typical solvents used for this reduction?

A3: Protic solvents such as methanol, ethanol, and water are commonly used for NaBH₄ reductions.[4] Methanol is frequently the solvent of choice for the reduction of piperidine-2,4-dione.

Q4: What are the main byproducts to expect in this reaction?

A4: The primary byproducts can include the diol resulting from the reduction of both carbonyl groups, and borate salts formed from the reaction of NaBH₄ with the solvent and the carbonyl group.[5] In aqueous or alcoholic solvents, hydrolysis of sodium borohydride can also occur, leading to the formation of hydrogen gas and sodium borate.[6]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[7] A spot of the reaction mixture is compared with a spot of the starting material (piperidine-2,4-dione). The reaction is considered complete when the spot corresponding to the starting material has disappeared.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Sodium Borohydride: NaBH₄ can degrade over time, especially if exposed to moisture. 2. Insufficient Reducing Agent: The stoichiometry of NaBH₄ may be too low. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures.1. Use a fresh, unopened container of NaBH₄ or test the activity of the existing batch on a standard ketone. 2. Increase the molar equivalents of NaBH₄. A common starting point is 1.5 to 2 equivalents.[7] 3. Allow the reaction to warm to room temperature after the initial addition of NaBH₄ at 0 °C.
Presence of Starting Material After Extended Reaction Time 1. Incomplete Reaction: As with low yield, this can be due to inactive or insufficient NaBH₄. 2. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent.1. Add an additional portion of NaBH₄ to the reaction mixture and continue to monitor by TLC. 2. Increase the volume of the solvent or try a solvent mixture (e.g., methanol/dichloromethane) to improve solubility.
Formation of a Significant Amount of Diol Byproduct 1. Excess Sodium Borohydride: Using a large excess of the reducing agent can lead to the reduction of both carbonyls. 2. Elevated Reaction Temperature: Higher temperatures can increase the rate of the second reduction.1. Reduce the number of equivalents of NaBH₄. Perform a titration experiment to find the optimal stoichiometry. 2. Maintain the reaction temperature at 0 °C for a longer period before allowing it to warm to room temperature.
Difficulties in Product Isolation and Purification 1. Emulsion during Workup: The presence of borate salts can lead to the formation of emulsions during the aqueous workup. 2. Co-elution during Chromatography: The product and starting material or byproducts may have similar polarities.1. Add a saturated solution of ammonium chloride or brine to break up the emulsion. 2. Adjust the solvent system for column chromatography. A gradient elution from a less polar to a more polar solvent system may be necessary. For example, a gradient of methanol in dichloromethane.

Experimental Protocols

Optimized Synthesis of this compound

This protocol details the reduction of piperidine-2,4-dione to this compound.

Materials:

  • Piperidine-2,4-dione

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for TLC and column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperidine-2,4-dione (1.0 eq) in methanol (approximately 25 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Data Presentation

Table 1: Effect of NaBH₄ Stoichiometry on Product Distribution
Equivalents of NaBH₄ Yield of this compound (%) Yield of Diol Byproduct (%) Unreacted Starting Material (%)
1.065530
1.585105
2.080182
2.570282

Note: These are illustrative values to demonstrate the trend.

Table 2: Influence of Temperature on Reaction Time and Selectivity
Temperature (°C) Reaction Time (h) Yield of this compound (%) Yield of Diol Byproduct (%)
06887
Room Temperature (~25)28215
4017523

Note: These are illustrative values to demonstrate the trend.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve Piperidine-2,4-dione in Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 stir Stir and Monitor by TLC add_nabh4->stir quench Quench with NH4Cl stir->quench extract Extract with DCM quench->extract purify Purify by Column Chromatography extract->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree start Low Product Yield? cause1 Inactive NaBH4 start->cause1 Yes cause2 Insufficient NaBH4 start->cause2 Yes cause3 Incomplete Reaction start->cause3 Yes solution1 Use Fresh Reagent cause1->solution1 solution2 Increase Equivalents cause2->solution2 solution3 Add More Reagent & Extend Time cause3->solution3

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: 4-Hydroxy-2-Piperidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-hydroxy-2-piperidinone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory synthesis method for this compound?

A1: The most prevalent laboratory-scale synthesis involves the selective reduction of piperidine-2,4-dione using a mild reducing agent such as sodium borohydride (NaBH₄). This method is favored for its chemoselectivity, as it preferentially reduces the ketone at the 4-position while leaving the amide (lactam) at the 2-position intact. The reaction is typically carried out in a protic solvent like methanol or ethanol at a controlled temperature.

Q2: What are the potential byproducts in the synthesis of this compound via the reduction of piperidine-2,4-dione?

A2: During the synthesis of this compound, several byproducts can form, impacting the purity of the final product. The most common impurities include:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of residual piperidine-2,4-dione in the product mixture.

  • Over-reduction Product: Excessive reduction can lead to the formation of piperidine-2,4-diol, where both the ketone and the lactam carbonyl groups are reduced.

  • Solvent Adducts: In some cases, byproducts arising from the reaction of intermediates with the solvent can be observed.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction progress. A suitable solvent system (e.g., ethyl acetate/methanol) can be used to separate the starting material (piperidine-2,4-dione), the desired product (this compound), and potential byproducts. The spots can be visualized using a suitable stain, such as potassium permanganate. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture over time.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Verify Reagent Quality: Ensure the sodium borohydride is fresh and has been stored under dry conditions.
- Optimize Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and may promote byproduct formation.
- Control Temperature: The reduction is typically performed at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Ensure proper temperature control throughout the reaction.
Degradation of Product - Work-up Conditions: During the work-up, avoid strongly acidic or basic conditions that could potentially lead to degradation of the product.
Mechanical Losses - Extraction and Isolation: Ensure efficient extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are recommended. Careful handling during filtration and drying steps will minimize loss of product.
Issue 2: Presence of Unreacted Starting Material (Piperidine-2,4-dione) in the Final Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Reducing Agent - Stoichiometry: Ensure that a sufficient molar excess of sodium borohydride is used. A common starting point is 1.5 to 2.0 equivalents relative to the piperidine-2,4-dione.
Low Reagent Activity - Reagent Quality: Use a fresh batch of sodium borohydride. The reagent can lose activity over time, especially if not stored properly.
Short Reaction Time - Reaction Monitoring: Use TLC to monitor the disappearance of the starting material spot before quenching the reaction.
Issue 3: Presence of Over-reduction Product (Piperidine-2,4-diol) in the Final Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Excessive Reducing Agent - Stoichiometry Control: While an excess of NaBH₄ is needed, a large excess can lead to the over-reduction of the lactam. Carefully control the stoichiometry of the reducing agent.
Elevated Reaction Temperature - Temperature Management: Maintain a low reaction temperature (0 °C to room temperature). Higher temperatures can increase the rate of the undesired over-reduction.
Prolonged Reaction Time - Monitor Reaction Progress: Quench the reaction once the starting material has been consumed (as determined by TLC) to avoid further reduction of the desired product.

Purification Protocols

Recrystallization:

Recrystallization is an effective method for purifying crude this compound.

Experimental Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexane.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

  • Hot filter the solution to remove the activated charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Column Chromatography:

For the removal of closely related impurities, silica gel column chromatography may be necessary.

Experimental Protocol:

  • Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

  • Load the sample onto the column.

  • Elute the column with a gradient of a suitable solvent system, such as ethyl acetate in hexane, gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Reaction_Pathway Piperidine-2,4-dione Piperidine-2,4-dione This compound This compound Piperidine-2,4-dione->this compound NaBH4, MeOH Incomplete Reaction Incomplete Reaction Piperidine-2,4-dione->Incomplete Reaction Insufficient NaBH4 Piperidine-2,4-diol Piperidine-2,4-diol This compound->Piperidine-2,4-diol Over-reduction (excess NaBH4)

Caption: Reaction pathway for the synthesis of this compound and potential byproducts.

Troubleshooting_Workflow cluster_Analysis Analysis of Crude Product cluster_Troubleshooting Troubleshooting cluster_Solutions Solutions Analyze Crude Product (TLC/HPLC) Analyze Crude Product (TLC/HPLC) Low Yield Low Yield Analyze Crude Product (TLC/HPLC)->Low Yield Presence of Starting Material Presence of Starting Material Analyze Crude Product (TLC/HPLC)->Presence of Starting Material Presence of Over-reduction Product Presence of Over-reduction Product Analyze Crude Product (TLC/HPLC)->Presence of Over-reduction Product Check Reagent Quality\nOptimize Reaction Time\nControl Temperature Check Reagent Quality Optimize Reaction Time Control Temperature Low Yield->Check Reagent Quality\nOptimize Reaction Time\nControl Temperature Address Increase NaBH4 Stoichiometry\nCheck Reagent Activity\nIncrease Reaction Time Increase NaBH4 Stoichiometry Check Reagent Activity Increase Reaction Time Presence of Starting Material->Increase NaBH4 Stoichiometry\nCheck Reagent Activity\nIncrease Reaction Time Address Decrease NaBH4 Stoichiometry\nControl Temperature\nDecrease Reaction Time Decrease NaBH4 Stoichiometry Control Temperature Decrease Reaction Time Presence of Over-reduction Product->Decrease NaBH4 Stoichiometry\nControl Temperature\nDecrease Reaction Time Address

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Technical Support Center: 4-Hydroxy-2-piperidinone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with 4-hydroxy-2-piperidinone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound contains a lactam ring and a secondary hydroxyl group, which are the primary sites of potential degradation. The main stability concerns are:

  • Hydrolysis: The lactam ring can undergo hydrolysis, especially under strong acidic or basic conditions, leading to ring-opening.

  • Oxidation: The secondary hydroxyl group is susceptible to oxidation, which would convert it to a ketone (4-oxo-2-piperidinone).

Q2: How should I store this compound and its derivatives to ensure stability?

A2: To minimize degradation, store the compounds under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or below for long-term storage. For short-term storage, 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light to prevent potential photodegradation.

  • Moisture: Keep in a tightly sealed container in a desiccated environment to prevent hydrolysis.

Q3: What solvents are recommended for dissolving this compound?

A3: For optimal stability, use aprotic solvents such as DMSO or DMF for stock solutions. If aqueous buffers are necessary for your experiment, prepare the solutions fresh and use them immediately. Avoid prolonged storage in aqueous solutions, especially at non-neutral pH.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity or unexpected biological results. Degradation of the parent compound.1. Verify the purity and integrity of your compound stock using a suitable analytical method like HPLC-UV or LC-MS. 2. Prepare fresh solutions immediately before each experiment. 3. Include control experiments to assess compound stability under your specific experimental conditions.
Appearance of new peaks in HPLC or LC-MS analysis. The new peaks likely correspond to degradation products.1. Characterize the degradation products by mass spectrometry to identify the degradation pathway (e.g., hydrolysis or oxidation). 2. Adjust experimental conditions to minimize degradation (e.g., change pH, temperature, or protect from light and oxygen).
Inconsistent results between experimental batches. Variability in compound stability due to storage or handling.1. Standardize your protocol for storing and handling the compound. 2. Always use freshly prepared solutions from a well-stored stock. 3. Perform a stability check on each new batch of the compound.

Quantitative Stability Data

The following tables provide an example of how to present quantitative stability data. Researchers should generate their own data based on their specific derivatives and experimental conditions.

Table 1: pH-Dependent Hydrolysis of this compound

pHTemperature (°C)Half-life (t½) in hours
2.03712
5.037120
7.43796
9.03724

Table 2: Stability in Common Solvents at Room Temperature (25°C)

Solvent% Remaining after 24 hours
DMSO>99%
Ethanol98%
PBS (pH 7.4)90%
Acetonitrile>99%

Experimental Protocols

Protocol 1: Assessment of Compound Stability by HPLC

Objective: To quantify the degradation of this compound or its derivatives over time under specific experimental conditions.

Materials:

  • This compound or derivative

  • Buffer of choice (e.g., PBS, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM). Dilute the stock solution into the desired experimental buffer to a final concentration (e.g., 100 µM).

  • Incubation: Incubate the sample solution under the desired experimental conditions (e.g., 37°C in a water bath).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching (if necessary): Stop the degradation by adding an equal volume of cold acetonitrile or by freezing the sample at -80°C until analysis.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would be 5-95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).

  • Data Analysis: Quantify the peak area of the intact parent compound at each time point. Plot the percentage of the remaining parent compound versus time to determine the degradation rate and half-life.

Visualizations

cluster_main Potential Degradation Pathways of this compound Start This compound Hydrolysis Hydrolysis (Acid or Base) Start->Hydrolysis Oxidation Oxidation Start->Oxidation RingOpened Ring-Opened Product (4-Hydroxy-5-aminopentanoic acid) Hydrolysis->RingOpened Ketone 4-Oxo-2-piperidinone Oxidation->Ketone cluster_workflow Experimental Workflow for Stability Assessment Prep Prepare Compound Solution in Experimental Buffer Incubate Incubate under Test Conditions Prep->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC-UV or LC-MS Sample->Analyze Data Quantify Parent Compound and Degradation Products Analyze->Data Kinetics Determine Degradation Rate and Half-life Data->Kinetics

Technical Support Center: Stereoselective Synthesis of 4-Hydroxy-2-Piperidinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 4-hydroxy-2-piperidinone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this important chiral scaffold. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in clear, comparative tables.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Diastereoselectivity in the Synthesis of this compound

Question: We are attempting to synthesize a substituted this compound via a Cu(I)-catalyzed reductive aldol cyclization of an α,β-unsaturated amide with a ketone, but are observing a low diastereomeric ratio (d.r.). What are the potential causes and how can we improve the stereochemical outcome?

Answer: Low diastereoselectivity in this reaction can stem from several factors related to the reaction conditions and substrates. Here’s a breakdown of potential causes and troubleshooting steps:

  • Potential Causes:

    • Reaction Temperature: Temperature plays a critical role in controlling kinetic versus thermodynamic product formation. Higher temperatures can lead to an equilibrium of diastereomers, resulting in a lower d.r.

    • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state of the cyclization, thereby affecting diastereoselectivity.

    • Catalyst System: The choice of copper(I) source and ligands can impact the stereochemical course of the reaction.

    • Substrate Sterics: The steric bulk of the substituents on both the unsaturated amide and the ketone can influence the facial selectivity of the intramolecular aldol reaction.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Lowering the reaction temperature often favors the formation of the kinetically controlled, and frequently more diastereomerically pure, product. We recommend screening a range of temperatures, for example, from -78 °C to room temperature.

    • Screen Solvents: Experiment with a variety of solvents with different polarities, such as tetrahydrofuran (THF), dichloromethane (DCM), and toluene, to find the optimal medium for the desired diastereomer.

    • Vary the Catalyst System: While Cu(I) is the active catalyst, the precursor and any additives can be important. Consider screening different Cu(I) sources (e.g., CuCl, CuI, CuOTf) and adding non-chiral or chiral ligands that might influence the organization of the transition state.

    • Modify Substrate Protecting Groups: If possible, consider modifying protecting groups on your starting materials. For instance, bulkier protecting groups can create greater steric hindrance, potentially favoring the formation of one diastereomer.

Issue 2: Poor Enantioselectivity in Proline-Catalyzed Mannich Reaction Precursor Synthesis

Question: We are using a proline-catalyzed asymmetric Mannich reaction to prepare a chiral precursor for this compound, but the enantiomeric excess (ee) is low. How can we improve the enantioselectivity?

Answer: The proline-catalyzed Mannich reaction is a powerful tool for establishing stereocenters, but its efficiency can be sensitive to several parameters.

  • Potential Causes:

    • Catalyst Loading: Insufficient or excessive catalyst loading can negatively impact enantioselectivity.

    • Solvent Effects: The nature of the solvent is crucial for the reaction's stereochemical outcome. Protic solvents can interfere with the catalytic cycle.

    • Water Content: Traces of water can affect the formation and reactivity of the key enamine intermediate.

    • Reaction Time and Temperature: These parameters influence the reaction kinetics and the stability of the catalyst and intermediates.

  • Troubleshooting Steps:

    • Optimize Catalyst Loading: Typically, 10-30 mol% of L-proline is used. It is advisable to screen a range of catalyst loadings to find the optimal concentration for your specific substrates.

    • Solvent Screening: Non-polar, aprotic solvents like DMSO, DMF, or chloroform are often preferred. It is recommended to perform the reaction in a range of anhydrous solvents to determine the best performer.

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the interference of water.

    • Temperature and Time Optimization: Lowering the reaction temperature can often improve enantioselectivity. Monitor the reaction progress over time to avoid potential racemization or side reactions that may occur with prolonged reaction times.

Issue 3: Difficulty in Separating Stereoisomers

Question: We have synthesized a mixture of diastereomers/enantiomers of a this compound derivative and are struggling to separate them by column chromatography. What are our options?

Answer: Separating stereoisomers can be challenging. Here are some strategies to consider:

  • For Diastereomers:

    • Optimize Flash Chromatography:

      • Solvent System: A systematic screening of solvent systems with varying polarities is the first step. Consider using ternary solvent mixtures to fine-tune the separation.

      • Stationary Phase: If silica gel is not effective, consider other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18).

      • Additives: For basic compounds like piperidinones, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and resolution by minimizing interactions with acidic silica.

  • For Enantiomers:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating enantiomers.

      • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) like Chiralcel® OD-H, Chiralpak® AD-H, or Chiralpak® IA are often successful for a wide range of compounds.

      • Mobile Phase Screening: A typical starting point for normal phase chiral HPLC is a mixture of hexane/isopropanol or hexane/ethanol. For basic compounds, the addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary. For reversed-phase, acetonitrile/water or methanol/water with buffers or additives are used.

    • Enzymatic Resolution: This method involves the use of an enzyme (often a lipase) that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.

Data Summary

The following table summarizes typical yields and stereoselectivities reported for the synthesis of substituted 4-hydroxy-2-piperidinones using various methods.

MethodSubstratesCatalyst/EnzymeSolventTemp (°C)Yield (%)d.r. (syn:anti)ee (%)Reference
Cu(I)-Catalyzed Reductive Aldol Cyclizationα,β-Unsaturated Amide + KetoneCu(I) source (e.g., CuCl)THF-78 to RT60-90up to >20:1N/A[1]
Proline-Catalyzed Mannich ReactionAldehyde + Amine + KetoneL-Proline (10-30 mol%)DMSORT70-95N/Aup to 99
Enzymatic ResolutionRacemic 3-alkoxyamino-4-oxy-2-piperidonesCandida antarctica lipase BVariousRT~45N/A>99

Note: Yields, d.r., and ee are highly substrate-dependent and the values presented are representative examples.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of 4-Hydroxy-2-piperidinones via Cu(I)-Catalyzed Reductive Aldol Cyclization[1]

This protocol describes a general procedure for the copper-catalyzed reductive aldol cyclization to form 4-hydroxy-2-piperidinones with high diastereoselectivity.

  • Preparation of the Silyl Ketene Acetal:

    • To a solution of the α,β-unsaturated amide (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of a suitable silylating agent (e.g., TMS-Cl, 1.2 equiv) and a base (e.g., triethylamine, 1.5 equiv).

    • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

    • The reaction is quenched with saturated aqueous NaHCO₃ solution, and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude silyl ketene acetal, which is used in the next step without further purification.

  • Reductive Aldol Cyclization:

    • To a solution of the ketone (1.2 equiv) and a Cu(I) source (e.g., CuCl, 10 mol%) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of the crude silyl ketene acetal from the previous step in THF.

    • Stir the reaction mixture at -78 °C for 4-6 hours.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

    • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 2: Enzymatic Resolution of Racemic 3-Alkoxyamino-4-oxy-2-piperidones

This protocol outlines a typical procedure for the enzymatic resolution of a racemic piperidinone derivative using a lipase.

  • Enzymatic Acylation:

    • To a solution of the racemic 3-alkoxyamino-4-oxy-2-piperidone (1.0 equiv) in a suitable organic solvent (e.g., toluene, diisopropyl ether), add an acyl donor (e.g., vinyl acetate, 2.0 equiv).

    • Add the lipase (e.g., Candida antarctica lipase B, Novozym 435) to the reaction mixture.

    • Stir the suspension at room temperature and monitor the reaction progress by chiral HPLC.

    • When approximately 50% conversion is reached, filter off the enzyme and wash it with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Separate the acylated product from the unreacted enantiomer by flash column chromatography on silica gel.

  • Hydrolysis of the Acylated Enantiomer (if desired):

    • To a solution of the purified acylated enantiomer in a suitable solvent (e.g., methanol), add a base (e.g., K₂CO₃).

    • Stir the reaction at room temperature until the deacylation is complete (monitor by TLC or HPLC).

    • Neutralize the reaction mixture, extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the pure enantiomer.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this technical support center.

troubleshooting_workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Problem Low Diastereoselectivity Cause1 Suboptimal Temperature Problem->Cause1 Cause2 Inappropriate Solvent Problem->Cause2 Cause3 Ineffective Catalyst Problem->Cause3 Cause4 Substrate Sterics Problem->Cause4 Solution1 Optimize Temperature Cause1->Solution1 Solution2 Screen Solvents Cause2->Solution2 Solution3 Vary Catalyst System Cause3->Solution3 Solution4 Modify Protecting Groups Cause4->Solution4 Outcome Improved Diastereoselectivity Solution1->Outcome Solution2->Outcome Solution3->Outcome Solution4->Outcome

Caption: Troubleshooting workflow for low diastereoselectivity.

protecting_group_strategy start Starting Material (e.g., 4-piperidone) protect_N Protect Piperidine Nitrogen start->protect_N Boc N-Boc Protection (Boc)2O, base protect_N->Boc Boc Group: - Stable to many reagents - Removed with acid Cbz N-Cbz Protection Cbz-Cl, base protect_N->Cbz Cbz Group: - Stable to acid - Removed by hydrogenolysis reaction Stereoselective Reaction (e.g., Aldol, Mannich) Boc->reaction Cbz->reaction deprotect Deprotection reaction->deprotect final_product This compound Derivative deprotect->final_product

Caption: Logic diagram for nitrogen protecting group strategy.

References

Technical Support Center: Impurity Profiling of 4-Hydroxy-2-piperidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the analytical techniques for impurity profiling of 4-hydroxy-2-piperidinone.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for the impurity profiling of this compound?

A1: The most common and effective techniques for impurity profiling of this compound include High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for separation and quantification.[1][2] Gas Chromatography (GC) is suitable for volatile impurities like residual solvents.[1][3] For structural elucidation and identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are indispensable.[4][5][6] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also used for the characterization of isolated impurities.[1][4]

Q2: What are the potential sources of impurities in this compound?

A2: Impurities in this compound can originate from various sources throughout the manufacturing process and storage. These include:

  • Starting materials and intermediates: Unreacted starting materials or intermediates from the synthetic route.

  • By-products: Formed from side reactions during synthesis.

  • Degradation products: Formed by the degradation of this compound under stress conditions like heat, light, humidity, acid, or base hydrolysis, and oxidation.[7]

  • Reagents, ligands, and catalysts: Residual amounts of these used in the synthesis.

  • Residual solvents: Solvents used during the manufacturing process.[3]

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is crucial for distinguishing the active pharmaceutical ingredient (API) from its degradation products. To develop such a method, you should perform forced degradation studies by subjecting this compound to various stress conditions (e.g., acid, base, oxidation, heat, and light). The goal is to achieve partial degradation (around 5-20%). The samples from these studies are then analyzed by HPLC to ensure that all degradation product peaks are well-resolved from the main peak of this compound and from each other. The method validation should demonstrate specificity, accuracy, precision, linearity, and robustness according to ICH guidelines.[8][9][10][11]

Q4: I am observing peak tailing for this compound in my reverse-phase HPLC analysis. What could be the cause and how can I fix it?

A4: Peak tailing for a polar compound like this compound in reverse-phase HPLC can be due to several factors:

  • Secondary interactions: The basic nitrogen in the piperidinone ring can interact with residual acidic silanols on the silica-based stationary phase. To mitigate this, use a base-deactivated column or add a competing base like triethylamine (0.1%) to the mobile phase.

  • Column overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

  • Column degradation: The column may be degrading. Try washing the column or replacing it if necessary.

  • Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Experiment with different pH values to find the optimal condition for peak shape.

Q5: How do I identify an unknown impurity detected during HPLC analysis?

A5: Identifying an unknown impurity requires a combination of techniques. A common workflow involves:

  • LC-MS analysis: To obtain the mass-to-charge ratio (m/z) of the impurity, which provides its molecular weight.[5] High-resolution mass spectrometry (HRMS) can help in determining the elemental composition.[12]

  • MS/MS fragmentation: To obtain structural information about the impurity by fragmenting the parent ion.[5][13]

  • Isolation: If the impurity is present in sufficient quantity, it can be isolated using preparative HPLC.

  • NMR spectroscopy: The isolated impurity can be analyzed by 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to elucidate its complete structure.[14]

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the mobile phase composition (e.g., organic modifier, pH, buffer concentration). Adjust the gradient slope for better separation.
Unsuitable column.Try a column with a different stationary phase (e.g., C18, C8, Phenyl-Hexyl) or a smaller particle size for higher efficiency.
Ghost Peaks Contaminated mobile phase or injector.Use fresh, high-purity solvents and additives. Flush the injector and sample loop.
Carryover from previous injections.Implement a needle wash step in the injection sequence. Inject a blank run to confirm carryover.
Baseline Drift Column not equilibrated.Ensure the column is fully equilibrated with the mobile phase before starting the analysis.
Fluctuations in temperature.Use a column oven to maintain a constant temperature.
Mobile phase composition changing over time.Ensure proper mixing of the mobile phase components. Degas the mobile phase to prevent bubble formation.
Mass Spectrometry (MS) Troubleshooting
Problem Potential Cause Troubleshooting Steps
Low Ion Intensity Poor ionization of the analyte.Optimize the ion source parameters (e.g., spray voltage, gas flow rates, temperature). Try a different ionization technique (e.g., APCI instead of ESI).
Incompatible mobile phase.Avoid non-volatile buffers like phosphate. Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate/acetate.
Mass Inaccuracy Instrument not calibrated.Calibrate the mass spectrometer with a known standard.
High sample concentration leading to space-charge effects.Dilute the sample.
No MS/MS Fragments Insufficient collision energy.Optimize the collision energy to induce fragmentation.
The precursor ion is very stable.Try a different fragmentation technique if available (e.g., HCD, ETD).

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-41 min: 95% to 5% B

    • 41-50 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid sample in an oven at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 7 days.

  • Sample Analysis: After the specified time, neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration for HPLC analysis.

Data Presentation

Table 1: Hypothetical HPLC Data for Impurity Profiling of a this compound Batch
Peak No.Retention Time (min)Relative Retention Time (RRT)Area (%)Impurity Classification
14.50.300.08Starting Material
28.20.550.12Process-related
315.01.0099.5This compound
418.31.220.15Degradation Product
522.11.470.15Unknown
Table 2: Summary of Forced Degradation Study Results
Stress ConditionNumber of Degradation Peaks% Degradation
0.1 M HCl, 60 °C, 24h215.2
0.1 M NaOH, RT, 24h321.5
3% H₂O₂, RT, 24h18.7
Heat (105 °C), 48h15.3
Photolytic (UV/Vis), 7d211.8

Visualizations

Impurity_Profiling_Workflow cluster_0 Sample Preparation & Analysis cluster_1 Peak Detection & Quantification cluster_2 Impurity Identification cluster_3 Reporting Sample This compound Sample HPLC HPLC/UHPLC Analysis Sample->HPLC Injection Detect Peak Detection HPLC->Detect Quantify Quantification (% Area) Detect->Quantify Known Known Impurity? Quantify->Known Identify Identify (RRT, Spiking) Known->Identify Yes Unknown Unknown Impurity Known->Unknown No Report Impurity Profile Report Identify->Report LCMS LC-MS/MS Analysis Unknown->LCMS Isolate Isolation (Prep-HPLC) Unknown->Isolate Structure Structure Elucidation LCMS->Structure NMR NMR Analysis Isolate->NMR NMR->Structure Structure->Report Stability_Indicating_Method_Development Start Start: Develop Initial HPLC Method Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Analyze_Stressed Analyze Stressed Samples by HPLC Forced_Degradation->Analyze_Stressed Check_Resolution Adequate Resolution? Analyze_Stressed->Check_Resolution Optimize_Method Optimize Method (Mobile Phase, Gradient, Column) Check_Resolution->Optimize_Method No Validate_Method Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) Check_Resolution->Validate_Method Yes Optimize_Method->Analyze_Stressed End End: Stability-Indicating Method Established Validate_Method->End

References

Validation & Comparative

Lack of Public Bioassay Data for 4-hydroxy-2-piperidinone

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, this guide will focus on a class of structurally related compounds, 3,5-bis(arylidene)-4-piperidones , for which significant bioassay data and mechanistic studies are available. These compounds share the core piperidinone scaffold and are recognized for their potent antitumor properties, making them a relevant and well-documented alternative for the purpose of this comparative guide.

Comparison of Antitumor Activity: 3,5-bis(benzylidene)-4-piperidone Analogs vs. Standard Chemotherapeutic Agents

The antitumor activity of 3,5-bis(arylidene)-4-piperidone derivatives is often evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this evaluation. The data presented below compares a representative 3,5-bis(benzylidene)-4-piperidone analog with standard chemotherapeutic drugs, Doxorubicin and 5-Fluorouracil, against the human colon adenocarcinoma cell line (HCT116).

Compound/DrugTarget/Mechanism of ActionCell LineIC50 (µM)Reference
3,5-bis(benzylidene)-4-piperidone Analog Topoisomerase IIα inhibition, Apoptosis inductionHCT116 (Colon)~5-10[1]
Doxorubicin Topoisomerase IIα inhibition, DNA intercalationHCT116 (Colon)~0.1-1[2][3]
5-Fluorouracil (5-FU) Thymidylate synthase inhibition, DNA/RNA damageHCT116 (Colon)~5-50[4]

Note: IC50 values can vary between studies depending on the experimental conditions, such as incubation time and cell density. The values presented here are approximate ranges based on available literature.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow MTT salt into purple formazan crystals.[6] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting purple solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.[6]

Materials:

  • 96-well cell culture plates

  • Cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (3,5-bis(benzylidene)-4-piperidone analog, Doxorubicin, 5-FU)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[5]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[7]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of complete medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for an additional 48-72 hours.[9]

  • MTT Addition: After the incubation period, 20 µL of the 5 mg/mL MTT solution is added to each well, and the plate is incubated for another 3-4 hours at 37°C.[6]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of the solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.

Topoisomerase IIα Inhibition Assay (Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase IIα.

Principle: Topoisomerase IIα can separate, or decatenate, interlocked DNA circles found in kinetoplast DNA (kDNA).[10] When the reaction products are run on an agarose gel, the large, catenated kDNA network remains in the loading well, while the smaller, decatenated DNA mini-circles migrate into the gel. An effective inhibitor will prevent this decatenation, resulting in a decrease or absence of the migrating mini-circles.[11]

Materials:

  • Human Topoisomerase IIα enzyme[12]

  • Kinetoplast DNA (kDNA) substrate[11]

  • 10x Topoisomerase IIα assay buffer[11]

  • ATP solution[11]

  • Test compounds

  • STEB (Stop buffer: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)[11]

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup: On ice, a reaction mixture is prepared containing the assay buffer, ATP, and kDNA in sterile water.

  • Inhibitor Addition: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A solvent control is run in parallel.[10]

  • Enzyme Addition: The reaction is initiated by adding a sufficient amount of human Topoisomerase IIα enzyme. The final reaction volume is typically 20-30 µL.[13]

  • Incubation: The reaction tubes are incubated at 37°C for 30 minutes.[13]

  • Reaction Termination: The reaction is stopped by adding the STEB stop buffer.

  • Gel Electrophoresis: The samples are loaded onto a 1% agarose gel and electrophoresed at a constant voltage until the dye front has migrated an adequate distance.[10]

  • Visualization: The gel is stained with ethidium bromide, and the DNA is visualized under UV light. The amount of decatenated mini-circles is compared between the treated and control samples.[11]

Visualizations

Signaling Pathway

The antitumor effect of many 3,5-bis(arylidene)-4-piperidones and the standard drug Doxorubicin is linked to the induction of apoptosis, often through the intrinsic (mitochondrial) pathway, which is triggered by cellular stress such as DNA damage caused by Topoisomerase IIα inhibition.[14][15]

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytosol DNA_Damage DNA Damage (e.g., via Topo IIα inhibition) Bax Bax/Bak Activation DNA_Damage->Bax Mito_Perm Mitochondrial Outer Membrane Permeabilization Bax->Mito_Perm CytoC Cytochrome c Release Mito_Perm->CytoC Apaf1 Apaf-1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by DNA damage.

Experimental Workflow

The following diagram illustrates the key steps involved in the MTT cell viability assay.

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 2. Incubate 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h_1 Add_Compound 3. Add test compounds at various concentrations Incubate_24h_1->Add_Compound Incubate_48_72h 4. Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT 5. Add MTT solution to each well Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate 3-4h Add_MTT->Incubate_4h Solubilize 7. Remove medium, add solubilizing agent (DMSO) Incubate_4h->Solubilize Read_Absorbance 8. Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data 9. Calculate cell viability and IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cell viability using the MTT assay.

References

A Comparative Study of 4-Hydroxy-2-Piperidinone and its Analogs for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of 4-hydroxy-2-piperidinone and its structurally related analogs, targeting researchers, scientists, and professionals in drug development. This guide synthesizes available data on the synthesis, biological activity, and mechanisms of action of these compounds, offering a valuable resource for identifying promising candidates for further investigation.

Introduction

The piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, this compound and its derivatives have garnered interest for their potential therapeutic applications, including anti-inflammatory, anticancer, and metabolic regulatory activities. This guide presents a comparative overview of their performance, supported by experimental data from various studies.

Synthesis and Chemical Properties

The synthesis of this compound and its analogs typically involves multi-step reactions. A common strategy for creating the core piperidone structure is the Mannich condensation reaction, which involves an amine, a ketone, and an aldehyde.[1] For instance, substituted 4-piperidones can be synthesized through the condensation of substituted aromatic aldehydes, ethyl methyl ketone, and ammonium acetate in ethanol.[1]

A general synthetic approach to N-protected 4-hydroxypiperidine, a key intermediate, starts from 4-piperidone hydrochloride hydrate. The process involves basification, extraction, and subsequent reduction of the ketone with a reducing agent like sodium borohydride to yield 4-hydroxypiperidine. The hydroxyl group can then be protected, for example, with a tert-butyloxycarbonyl (Boc) group, to facilitate further modifications.[2]

Comparative Biological Activity

The biological activities of this compound analogs have been explored in several contexts, primarily focusing on their anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

Several analogs of 4-piperidone, particularly 3,5-bis(arylidene)-4-piperidones, have demonstrated potent anti-inflammatory effects. These effects are often attributed to the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway, a key regulator of inflammation.[3] For example, the curcumin analog 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) was found to be a significantly more potent inhibitor of LPS-induced NF-κB DNA binding in RAW264.7 macrophages compared to curcumin and another analog, EF24.[3]

Compound/AnalogTarget/AssayIC50 ValueReference
3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) NF-κB DNA binding inhibition~5 µM[3]
3,5-Bis(2-fluorobenzylidene)-4-piperidone (EF24) NF-κB DNA binding inhibition~35 µM[3]
Curcumin NF-κB DNA binding inhibition>50 µM[3]
EF31 IκB kinase β inhibition~1.92 µM[3]
EF24 IκB kinase β inhibition~131 µM[3]
Cytotoxic Activity

Novel piperidone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The cytotoxicity is often evaluated by determining the half-maximal cytotoxic concentration (CC50). Studies on certain piperidone compounds, designated as P3, P4, and P5, have shown selective cytotoxicity towards tumorigenic cells over non-cancerous cells.[4]

CompoundCell LineCC50 (µM)Reference
P3 HL-60 (Leukemia)Not specified, but most sensitive[4]
P4 HL-60 (Leukemia)Not specified, but most sensitive[4]
P5 CCRF-CEM (Leukemia)Not specified, but most sensitive[4]
Average of P3, P4, P5 9 Tumorigenic Cell Lines2.26, 1.91, 1.52[4]

Another study on two other piperidone derivatives, 2608 and 2610, also demonstrated cytotoxicity in the low micromolar to nanomolar range across various cancer cell lines, with lymphoma and leukemia cell lines being particularly sensitive.[5]

Mechanism of Action: Signaling Pathways

The anti-inflammatory and anticancer activities of piperidone analogs are often linked to their modulation of key signaling pathways.

NF-κB Signaling Pathway

As mentioned, inhibition of the NF-κB pathway is a primary mechanism for the anti-inflammatory effects of many 4-piperidone analogs.[3] This pathway is crucial in regulating the expression of pro-inflammatory cytokines and cell survival proteins. The inhibition can occur at different points in the pathway, such as the prevention of the nuclear translocation of NF-κB or the direct inhibition of IκB kinase (IKK).[3][6]

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_pathway NF-κB Signaling Pathway cluster_inhibitor Inhibition by Piperidone Analogs Stimulus Stimulus IKK IKK Stimulus->IKK IκB IκB IKK->IκB phosphorylates NF_kB NF-κB IκB->NF_kB inhibits NF_kB_active Active NF-κB (Nuclear Translocation) NF_kB->NF_kB_active Gene_Expression Pro-inflammatory Gene Expression NF_kB_active->Gene_Expression Piperidone_Analog Piperidone Analog (e.g., EF31) Piperidone_Analog->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by piperidone analogs.

Metabolism via Cytochrome P450 Enzymes

A study on 2-piperidone revealed its role as an endogenous biomarker for the activity of the Cytochrome P450 2E1 (CYP2E1) enzyme.[7][8][9] This enzyme is involved in the metabolism of numerous xenobiotics and is a source of oxidative stress. The study found that 2-piperidone is metabolized to 6-hydroxy-2-piperidone by CYP2E1.[7][8] This suggests a potential role for this compound and its analogs in modulating metabolic pathways and oxidative stress, warranting further investigation into their interaction with CYP enzymes.

CYP2E1_Metabolism 2_Piperidone 2-Piperidone 6_Hydroxy_2_Piperidone 6-Hydroxy-2-piperidone 2_Piperidone->6_Hydroxy_2_Piperidone Hydroxylation CYP2E1 CYP2E1 CYP2E1->2_Piperidone

Caption: CYP2E1-mediated metabolism of 2-piperidone.

Experimental Protocols

Synthesis of N-Boc-4-hydroxypiperidine[2]
  • Preparation of 4-Piperidone: 4-Piperidone hydrochloride hydrate is dissolved in distilled water. The solution is made alkaline by introducing liquid ammonia. The resulting 4-piperidone is extracted with toluene and dried over anhydrous magnesium sulfate. The solvent is removed under vacuum.

  • Reduction to 4-Hydroxypiperidine: The obtained 4-piperidone is dissolved in methanol. Sodium borohydride is added portion-wise while maintaining the temperature. The reaction mixture is refluxed, then concentrated. The pH is adjusted with dilute hydrochloric acid. The product is extracted with dichloromethane, dried, and concentrated.

  • Boc Protection: 4-Hydroxypiperidine is dissolved in methanol with potassium carbonate. Di-tert-butyl dicarbonate is added, and the mixture is refluxed. After filtration and concentration, the product, N-Boc-4-hydroxypiperidine, is crystallized from petroleum ether.

Cytotoxicity Assay (Differential Nuclear Staining - DNS)[4][5]
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 10,000 cells per well and incubated overnight.

  • Compound Treatment: Cells are treated with varying concentrations of the piperidone compounds for 48 hours.

  • Staining: Live and dead cells are stained with Hoechst 33342 (stains all cells) and propidium iodide (stains dead cells).

  • Imaging and Analysis: The plates are imaged using a fluorescence microscope, and the number of live and dead cells is quantified to determine the CC50 value.

NF-κB Luciferase Reporter Assay[6][10]
  • Cell Culture: A stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293 or C2C12) is used.

  • Treatment: Cells are pre-treated with the test compounds for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Lysis and Luciferase Measurement: After incubation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The inhibition of NF-κB activity is calculated by comparing the luciferase activity in treated cells to that in stimulated, untreated cells.

Experimental_Workflow Start Start: Compound Synthesis Synthesis Synthesis of This compound & Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Cytotoxicity Cytotoxicity Assays (e.g., DNS) In_Vitro_Screening->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NF-κB reporter) In_Vitro_Screening->Anti_inflammatory Metabolism Metabolic Stability (e.g., CYP2E1 assay) In_Vitro_Screening->Metabolism Lead_Identification Lead Compound Identification Cytotoxicity->Lead_Identification Anti_inflammatory->Lead_Identification Metabolism->Lead_Identification In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Identification->In_Vivo_Studies End End: Preclinical Candidate In_Vivo_Studies->End

Caption: A generalized experimental workflow for the evaluation of this compound and its analogs.

Conclusion

The available data suggest that the this compound scaffold and its analogs represent a promising area for the development of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. The anti-inflammatory activity of several analogs is well-documented and appears to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. Furthermore, the cytotoxicity of certain derivatives against cancer cell lines highlights their potential as anticancer agents. The link between 2-piperidone and CYP2E1 metabolism opens up another avenue of investigation into the role of these compounds in metabolic regulation and oxidative stress. Further research, including direct comparative studies of this compound with its analogs and elucidation of their precise mechanisms of action, is warranted to fully realize their therapeutic potential.

References

The 4-Hydroxy-2-Piperidinone Scaffold: A Comparative Guide to its Structure-Activity Relationship in Oncology and Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

The 4-hydroxy-2-piperidinone moiety is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives and their close isomers, focusing on their potential as anticancer and neuroprotective agents. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity of Piperidinone Derivatives

Derivatives of the piperidinone core have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The SAR studies, primarily on the isomeric 4-piperidone scaffold, reveal key structural features that are critical for their anticancer potency.

A significant class of anticancer piperidinone derivatives are the 3,5-bis(arylidene)-4-piperidones. The substituents on the N-1 position and the arylidene moieties play a crucial role in modulating their cytotoxic activity. For instance, the introduction of an N-methyl group in 4-piperidone derivatives has been shown to be more beneficial for cytotoxicity compared to an unsubstituted N-H.

Table 1: Comparative in vitro anticancer activity (IC50, µM) of selected 3,5-bis(arylidene)-4-piperidone derivatives.

Compound IDN-SubstituentR (Substituent on Arylidene Ring)A549 (Lung)SGC7901 (Gastric)HeLa (Cervical)K562 (Leukemia)
4a -CH₃4-OCH₃>5.0>5.0>5.0<5.0
4d -CH₃2,4-di(OCH₃)<5.0<5.0<5.0<5.0
4e -CH₃3,4,5-tri(OCH₃)<5.0<5.0<5.0<5.0
5c -CH₃3,4,5-tri(OH)<2.0<2.0<2.0<2.0

Data extracted from studies on 4-piperidone derivatives, which are structural isomers of the target this compound scaffold.

The data suggests that increasing the number of electron-donating methoxy or hydroxyl groups on the arylidene rings generally enhances the anticancer activity. Notably, the 3,4,5-trihydroxyphenyl substituted derivative 5c exhibited potent activity across multiple cell lines with IC50 values below 2.0 µM, indicating that polyhydroxylation is a favorable structural modification.

Experimental Protocol: MTT Assay for Cytotoxicity

The anti-proliferative activity of the compounds can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., A549, SGC7901, HeLa, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start Starting Materials (this compound core) reaction Chemical Modification (e.g., N-alkylation, Arylidene condensation) start->reaction purification Purification & Characterization reaction->purification treatment Compound Treatment purification->treatment Test Compounds cell_culture Cancer Cell Line Culture cell_culture->treatment assay Cytotoxicity Assay (MTT) treatment->assay data_analysis IC50 Determination assay->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar Activity Data neuroprotection_pathway cluster_pathogenesis Alzheimer's Disease Pathogenesis cluster_intervention Therapeutic Intervention abeta Aβ Monomers aggregation Aβ Aggregation abeta->aggregation plaques Amyloid Plaques aggregation->plaques neurotoxicity Neuronal Death aggregation->neurotoxicity inflammation Neuroinflammation plaques->inflammation inflammation->neurotoxicity compound This compound Derivative compound->aggregation Inhibition compound->inflammation Suppression

A Comparative Guide to the Biological Activity of 4-Hydroxy-2-Piperidinone and Other Piperidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 4-hydroxy-2-piperidinone and other related piperidinone compounds. The information is compiled from various studies to highlight their potential in therapeutic applications, with a focus on anticancer and antimicrobial activities. While direct comparative studies on this compound are limited, this guide synthesizes available data on structurally similar compounds to provide valuable insights for researchers in drug discovery and development.

Comparative Analysis of Biological Activity

The biological activities of piperidinone derivatives are diverse and significantly influenced by their structural modifications. The introduction of a hydroxyl group, as in this compound, can alter the compound's polarity, hydrogen bonding capacity, and overall pharmacological profile.

Anticancer Activity

Numerous studies have explored the anticancer potential of piperidinone derivatives, particularly 4-piperidones functionalized with various substituents. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50, µM) of Piperidinone Derivatives against Various Cancer Cell Lines

Compound/Derivative ClassSpecific Compound/ModificationCancer Cell LineIC50 (µM)Reference
Hydroxylated Piperidinones (3E,5E)-3,5-bis(3,4,5-trihydroxybenzylidene)-N-methyl-4-piperidoneA549 (Lung)< 2.0[1]
SGC7901 (Gastric)< 2.0[1]
HepG2 (Liver)< 2.0[1]
HeLa (Cervical)< 2.0[1]
K562 (Leukemia)< 2.0[1]
THP-1 (Leukemia)< 2.0[1]
Furfurylidene 4-Piperidone Analogs Compound 2dMolt-4 (Leukemia)Significant cytotoxicity[2]
Compound 3dMolt-4 (Leukemia)Significant cytotoxicity[2]
Compound 2, 2a, 2d, 3dHuman leukemia cell linesEquipotent to doxorubicin[2]
4-Piperidone-based Curcuminoids Various derivativesKBM5 (Leukemia)Better than curcumin at 5 µM[3]
HCT116 (Colon)Better than curcumin at 5 µM[3]
Dichloroacetyl-3,5-bis(benzylidene)-4-piperidones 1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone (2608)Lymphoma and ColonLow µM to nM range[4]
1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone (2610)Lymphoma and ColonLow µM to nM range[4]

Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.

The data suggests that hydroxyl substitutions on the benzylidene moieties of 4-piperidones can lead to potent anticancer activity. For instance, a 3,4,5-trihydroxybenzylidene substituted N-methyl-4-piperidone displayed significant cytotoxicity with IC50 values below 2.0 µM across a panel of cancer cell lines[1]. Other modifications, such as the addition of furfurylidene groups or dichloroacetyl moieties, also result in compounds with notable anticancer effects[2][4].

Antimicrobial Activity

Piperidinone derivatives have also been investigated for their antimicrobial properties against various bacterial and fungal strains.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Piperidinone Derivatives

Compound/Derivative ClassSpecific Compound/ModificationMicroorganismMIC (µg/mL)Reference
N-Methyl 4-Piperidone-Derived Curcuminoids Unsubstituted (R=H)Streptococcus salivarius250-500[5]
Lactobacillus paracasei250-500[5]
Streptococcus mitis250-500[5]
Streptococcus sanguinis250-500[5]
3,4,5-Trimethoxy substitutedLactobacillus paracasei250-500[5]
Streptococcus mitis250-500[5]
Streptococcus sanguinis250-500[5]
3-Fluoro substitutedStreptococcus mutans250-500[5]
Streptococcus mitis250-500[5]
Streptococcus sanguinis250-500[5]
Streptococcus sobrinus250-500[5]
2-Piperidinone, N-[4-Bromo-n-butyl]- Not ApplicablePseudomonas aeruginosaStrong effect[6]
Proteus mirabilisStrong effect[6]
Candida albicansStrong effect[6]

Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.

N-methyl 4-piperidone-derived curcuminoids have shown moderate activity against a range of cariogenic bacteria, with MIC values between 250 and 500 µg/mL[5]. Furthermore, an N-substituted 2-piperidinone derivative has demonstrated strong antimicrobial effects against both bacteria and fungi[6].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of piperidinone derivatives.

Anticancer Activity: MTT Assay

This assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (piperidinone derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance with a microplate reader.

Visualizations

Signaling Pathway Diagram

Many anticancer agents, including some piperidinone derivatives, exert their effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified intrinsic apoptosis pathway, which is often targeted by cytotoxic compounds.

apoptosis_pathway cluster_mito Mitochondrion Compound Piperidinone Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS induces Mito Mitochondrial Stress ROS->Mito Bax Bax Mito->Bax activates CytoC Cytochrome c Release Bax->CytoC Bcl2 Bcl-2 Bcl2->Bax inhibits Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by piperidinone derivatives.

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening the cytotoxic activity of piperidinone compounds.

cytotoxicity_workflow start Start synthesis Synthesize Piperidinone Derivatives start->synthesis treatment Treat Cells with Compounds synthesis->treatment cell_culture Culture Cancer Cell Lines cell_culture->treatment incubation Incubate for 48-72h treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT) incubation->assay data_analysis Analyze Data & Determine IC50 assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar end End sar->end

Caption: General workflow for in vitro cytotoxicity screening of piperidinone derivatives.

References

Comparative Efficacy of 4-Hydroxy-2-Piperidinone Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of various hydroxyl-substituted 4-piperidone derivatives, a class of compounds showing significant promise in anticancer research. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions and future research directions. The comparisons are based on quantitative experimental data from peer-reviewed studies.

Introduction to 4-Hydroxy-2-Piperidinone Derivatives

The piperidine ring is a fundamental scaffold in many pharmaceuticals. The addition of a hydroxyl group and a ketone function, as in this compound and its derivatives, can confer a range of biological activities. Recent studies have focused on synthesizing and evaluating derivatives of this core structure for their potential as therapeutic agents, particularly in oncology. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of several hydroxyl-substituted double Schiff-base 4-piperidone derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of efficacy. A lower IC₅₀ value indicates a more potent compound.

The following table summarizes the IC₅₀ values (in µM) for a selection of these derivatives against the HepG2 (liver carcinoma), HeLa (cervical cancer), and A549 (lung cancer) cell lines. The data is extracted from a study that compared these derivatives with a reference compound, cisplatin, a widely used chemotherapy drug.

CompoundSubstituent on Phenyl RingIC₅₀ (µM) vs. HepG2[1]IC₅₀ (µM) vs. HeLa[1]IC₅₀ (µM) vs. A549[1]
5a 4-hydroxyphenyl1.8 ± 0.22.5 ± 0.13.1 ± 0.3
5b 3,4-dihydroxyphenyl1.5 ± 0.12.1 ± 0.22.8 ± 0.2
5c 3,4,5-trihydroxyphenyl0.9 ± 0.1 1.2 ± 0.1 1.5 ± 0.1
5d 2,4-dihydroxyphenyl1.7 ± 0.12.3 ± 0.22.9 ± 0.2
Cisplatin -11.2 ± 1.115.8 ± 1.518.5 ± 1.9

Key Observation: The number and position of hydroxyl groups on the phenyl substituent significantly influence the cytotoxic activity of the 4-piperidone derivatives. Compound 5c , with a 3,4,5-trihydroxyphenyl substituent, demonstrated the highest potency across all tested cell lines, with IC₅₀ values substantially lower than the other derivatives and the reference drug, cisplatin[1]. This suggests that a higher degree of hydroxylation on the aromatic ring enhances the anticancer efficacy.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The cytotoxic activity of the 4-piperidone derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (HepG2, HeLa, A549) were cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds or cisplatin. A control group with no compound was also included.

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ values were determined from the dose-response curves using a suitable software.

Signaling Pathway and Experimental Workflow

Apoptosis Induction Pathway

The potent derivative 5c was found to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins. Specifically, it up-regulates the pro-apoptotic protein Bax and down-regulates the anti-apoptotic protein Bcl-2. This shifts the balance towards apoptosis, leading to cancer cell death[1].

Bcl2_Pathway Compound_5c Compound 5c Bcl2 Bcl-2 (Anti-apoptotic) Compound_5c->Bcl2 down-regulates Bax Bax (Pro-apoptotic) Compound_5c->Bax up-regulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis Experimental_Workflow Synthesis Synthesis of Derivatives Characterization Structural Characterization (NMR, IR, etc.) Synthesis->Characterization Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay Data_Analysis IC50 Value Determination Cytotoxicity_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Apoptosis Markers) Data_Analysis->Mechanism_Study Conclusion Efficacy Comparison & Lead Identification Data_Analysis->Conclusion Mechanism_Study->Conclusion

References

In Vivo vs. In Vitro Activity of 4-Hydroxy-2-Piperidinone Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The translation of in vitro activity to in vivo efficacy is a critical step in the drug discovery and development pipeline. This guide provides a comparative analysis of the in vivo and in vitro activities of a series of 4-hydroxy-2-piperidinone compounds, focusing on their role as inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy. The data presented herein is derived from a study on potent and simplified piperidinone-based MDM2 inhibitors.[1]

Unveiling the Dichotomy: From Benchtop to Preclinical Models

The development of novel therapeutics often begins with promising in vitro results, where compounds demonstrate high potency in controlled cellular or biochemical environments. However, the journey to a successful in vivo outcome is fraught with challenges, including metabolic instability, poor pharmacokinetics, and off-target effects. This guide delves into the structure-activity relationships of this compound derivatives, highlighting how chemical modifications influence their performance in both laboratory assays and living organisms.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo data for a selection of this compound compounds, showcasing the correlation, or lack thereof, between their activities in different experimental settings.

Table 1: In Vitro Activity of this compound Compounds [1]

CompoundHTRF Binding Assay IC50 (μM)EdU Cell Proliferation Assay IC50 (μM)
1 0.00110.073
6 0.0030.43
7 Not Reported0.42
14 0.0020.28
15 Not ReportedNot Reported
22 Not ReportedNot Reported
23 Not ReportedNot Reported

Table 2: In Vivo Pharmacokinetic Properties of this compound Compounds in Rats [1]

CompoundIn Vivo Clearance (CL) (L/h/kg)Half-life (t1/2) (h)Oral Bioavailability (%F)
6 0.233.579
7 0.77Not ReportedNot Reported
13 0.206.9Not Reported
14 0.93Not ReportedNot Reported
22 0.45Not Reported38
23 1.04Not Reported48

Table 3: In Vivo Pharmacokinetic Properties of this compound Compounds in Mice [1]

CompoundIn Vivo Clearance (CL) (L/h/kg)Oral Exposure (%F)
22 0.9942
23 1.0332

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to generate the data in this guide.

In Vitro Assays

HTRF Binding Assay: This biochemical assay was used to determine the half-maximal inhibitory concentration (IC50) of the compounds against the MDM2-p53 interaction. The assay measures the disruption of the interaction between GST-MDM2 and biotin-p53 peptide using a Homogeneous Time-Resolved Fluorescence (HTRF) detection method.

EdU Cell Proliferation Assay: This cell-based assay was performed to assess the anti-proliferative activity of the compounds in the SJSA-1 osteosarcoma cell line, which has wild-type p53. The assay measures the incorporation of 5-ethynyl-2´-deoxyuridine (EdU) into newly synthesized DNA, which is a marker of cell proliferation.

In Vivo Studies

Pharmacokinetic Analysis in Rats and Mice: The pharmacokinetic properties of the compounds were evaluated in male Sprague-Dawley rats and male CD-1 mice. The compounds were administered intravenously (iv) or orally (po). Blood samples were collected at various time points, and the plasma concentrations of the compounds were determined by LC-MS/MS. Key parameters such as clearance (CL), half-life (t1/2), and oral bioavailability (%F) were then calculated.

SJSA-1 Osteosarcoma Xenograft Mouse Model: The in vivo antitumor efficacy of the compounds was evaluated in a xenograft model using the SJSA-1 cell line. Nude mice bearing established SJSA-1 tumors were treated with the compounds, and tumor growth was monitored over time.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the targeted signaling pathway and the general workflow of the in vivo efficacy studies.

MDM2_p53_Pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_outcomes Cellular Outcomes Stress DNA Damage, Oncogene Activation p53 p53 Stress->p53 activates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2 MDM2 MDM2->p53 p53_inactive Inactive p53 Piperidinone This compound Compounds Piperidinone->MDM2 inhibits

Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound compounds.

InVivo_Workflow start Establish SJSA-1 Xenograft in Nude Mice treatment Administer this compound Compound or Vehicle start->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition monitoring->endpoint

Caption: General workflow for in vivo efficacy studies using a xenograft model.

Conclusion

The data presented in this guide illustrates the critical importance of evaluating potential drug candidates in both in vitro and in vivo systems. While in vitro assays provide valuable initial insights into a compound's potency and mechanism of action, in vivo studies are indispensable for understanding its pharmacokinetic profile and overall efficacy in a complex biological system. The this compound series of compounds demonstrates that chemical modifications can significantly impact in vivo properties, such as clearance and bioavailability, which are key determinants of a drug's success. This comparative approach is essential for guiding the optimization of lead compounds and increasing the likelihood of clinical translation.

References

Cross-Reactivity Profile of 4-hydroxy-2-piperidinone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the characterization of 4-hydroxy-2-piperidinone's cross-reactivity profile. At present, there are no publicly accessible studies that have systematically evaluated the binding affinity of this compound against a panel of off-target proteins, such as kinases, G-protein coupled receptors (GPCRs), or ion channels. Therefore, a direct comparison of its performance with other alternatives, supported by experimental data, cannot be provided at this time.

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a molecule is paramount for assessing its potential for off-target effects and ensuring its suitability as a chemical probe or therapeutic candidate. The absence of such data for this compound means that its selectivity and potential for unintended biological interactions remain unknown.

General Methodologies for Assessing Cross-Reactivity

While specific data for this compound is unavailable, a standard approach to generating a cross-reactivity profile involves a tiered set of experiments. These typically begin with broad screening assays and progress to more focused validation studies.

Tier 1: Broad Panel Screening

The initial step involves screening the compound of interest against a large, commercially available panel of receptors, enzymes, and ion channels. This provides a broad overview of potential off-target interactions. A common method employed is the competitive binding assay .

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Target Protein: A membrane preparation or purified recombinant protein corresponding to the target of interest is prepared.

  • Radioligand Incubation: The target protein is incubated with a known radiolabeled ligand that has a high affinity and specificity for the target.

  • Competitive Binding: The test compound (this compound) is added to the incubation mixture at various concentrations. If the test compound binds to the target, it will compete with the radioligand, displacing it from the binding site.

  • Separation and Detection: The bound radioligand is separated from the unbound radioligand, typically through filtration. The amount of radioactivity in the bound fraction is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then used to determine the binding affinity (Ki) of the test compound for the target protein.

Tier 2: Functional Assays

For any "hits" identified in the primary screen, secondary functional assays are conducted to determine if the binding interaction translates into a biological effect (i.e., agonist, antagonist, or inverse agonist activity). The choice of assay depends on the nature of the target protein.

Example Experimental Workflow for Cross-Reactivity Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Confirmation cluster_2 Phase 3: Functional Characterization Compound of Interest\n(this compound) Compound of Interest (this compound) Broad Panel Screening\n(e.g., 48-target panel) Broad Panel Screening (e.g., 48-target panel) Compound of Interest\n(this compound)->Broad Panel Screening\n(e.g., 48-target panel) Identification of 'Hits'\n(Significant Binding) Identification of 'Hits' (Significant Binding) Broad Panel Screening\n(e.g., 48-target panel)->Identification of 'Hits'\n(Significant Binding) Dose-Response Curve Generation\n(IC50/EC50 Determination) Dose-Response Curve Generation (IC50/EC50 Determination) Identification of 'Hits'\n(Significant Binding)->Dose-Response Curve Generation\n(IC50/EC50 Determination) Confirmation of Binding\n(Orthogonal Assay) Confirmation of Binding (Orthogonal Assay) Dose-Response Curve Generation\n(IC50/EC50 Determination)->Confirmation of Binding\n(Orthogonal Assay) Functional Assays\n(Agonist/Antagonist Activity) Functional Assays (Agonist/Antagonist Activity) Confirmation of Binding\n(Orthogonal Assay)->Functional Assays\n(Agonist/Antagonist Activity) Selectivity Profile\n& Off-Target Liability Assessment Selectivity Profile & Off-Target Liability Assessment Functional Assays\n(Agonist/Antagonist Activity)->Selectivity Profile\n& Off-Target Liability Assessment

Caption: A typical experimental workflow for assessing compound cross-reactivity.

Potential Signaling Pathways for Investigation

Given the lack of specific targets for this compound, it is challenging to predict which signaling pathways might be affected. However, the piperidinone scaffold is present in various biologically active molecules. For instance, some piperidinone derivatives have been explored as inhibitors of enzymes or as ligands for receptors. Should initial screening reveal binding to a particular target class, further investigation into the relevant signaling pathways would be warranted.

Hypothetical Signaling Pathway Interaction

G This compound This compound Target Protein Target Protein This compound->Target Protein Binds to Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Activates/Inhibits Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Cellular Response Cellular Response Downstream Effector 2->Cellular Response

Caption: A generalized diagram of a potential signaling pathway interaction.

Conclusion

The development of a comprehensive cross-reactivity comparison guide for this compound is contingent upon the generation of primary experimental data. Researchers interested in utilizing this compound are strongly encouraged to perform broad-panel screening to ascertain its selectivity profile. Without such studies, the potential for off-target effects remains a significant and unaddressed concern. The methodologies and workflows described herein provide a standard framework for conducting such an investigation.

Establishing a Reference Standard for 4-hydroxy-2-piperidinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-hydroxy-2-piperidinone is a key intermediate in the synthesis of various pharmaceutical compounds. The reliability and accuracy of research and development, quality control, and stability studies involving this compound are contingent upon the availability of a well-characterized reference standard. This guide provides a comprehensive comparison of a newly established in-house reference standard for this compound against a commercially available, uncertified batch. It outlines the synthesis, purification, and rigorous analytical characterization necessary to qualify a reference standard and presents supporting experimental data.

Comparative Analysis of this compound Batches

The primary objective for establishing a reference standard is to ensure a high degree of purity and comprehensive characterization. The following table summarizes the comparative analytical data between the newly established in-house reference standard (RS-001) and a commercially available batch (CA-001).

ParameterReference Standard (RS-001)Commercial Batch (CA-001)Method
Purity (by HPLC) 99.8%97.2%High-Performance Liquid Chromatography
Identity ConfirmedConfirmed¹H NMR, ¹³C NMR, MS, FT-IR
Water Content 0.12%0.89%Karl Fischer Titration
Residual Solvents <0.05% (Ethanol)0.45% (Dichloromethane)Gas Chromatography
Related Impurities Impurity A: 0.08%Impurity B: 0.05%Impurity A: 1.5%Impurity B: 0.7%HPLC, LC-MS
Appearance White crystalline solidOff-white powderVisual Inspection

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results and the proper establishment of a reference standard.

Synthesis of this compound

A common synthetic route involves the reduction of 2,4-piperidinedione. In a representative procedure, sodium borohydride (NaBH₄) is slowly added to a solution of piperidine-2,4-dione in methanol at 0°C. The reaction mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the resulting residue is purified by column chromatography.[1]

Purification by Recrystallization

Further purification to achieve the high purity required for a reference standard can be accomplished through recrystallization. The crude this compound is dissolved in a minimal amount of hot ethanol and allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are collected by filtration, washed with cold ethanol, and dried under vacuum. This process is effective at removing residual impurities.

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • ¹H NMR (400 MHz, DMSO-d₆): Provides information on the proton environment in the molecule.

  • ¹³C NMR (100 MHz, DMSO-d₆): Provides information on the carbon skeleton of the molecule.

  • Sample Preparation: 10 mg of the sample is dissolved in 0.75 mL of DMSO-d₆.

3. Mass Spectrometry (MS) for Molecular Weight Verification

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF).

  • Expected Mass: [M+H]⁺ = 116.0706 m/z.

4. Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

  • Method: Attenuated Total Reflectance (ATR).

  • Range: 4000-400 cm⁻¹.

  • Key Expected Peaks: O-H stretch (hydroxyl), N-H stretch (amide), C=O stretch (amide).

5. Karl Fischer Titration for Water Content

This coulometric titration method is used to accurately determine the water content in the reference standard material.

6. Gas Chromatography (GC) for Residual Solvent Analysis

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm.

  • Injector Temperature: 200°C.

  • Detector: Flame Ionization Detector (FID) at 250°C.

  • Carrier Gas: Helium.

Visualizing the Workflow and Structural Relationships

To clarify the process of establishing a reference standard and the relationships between the different analytical steps, the following diagrams are provided.

experimental_workflow cluster_synthesis_purification Synthesis & Purification cluster_characterization Analytical Characterization cluster_qualification Qualification synthesis Synthesis of Crude This compound purification Recrystallization synthesis->purification Crude Product hplc Purity (HPLC) purification->hplc Purified Material nmr Identity (NMR) purification->nmr Purified Material ms Identity (MS) purification->ms Purified Material ftir Identity (FT-IR) purification->ftir Purified Material kf Water Content (KF) purification->kf Purified Material gc Residual Solvents (GC) purification->gc Purified Material ref_std Established Reference Standard hplc->ref_std nmr->ref_std ms->ref_std ftir->ref_std kf->ref_std gc->ref_std

Caption: Workflow for establishing a reference standard.

logical_relationship cluster_identity Identity Confirmation cluster_purity Purity Assessment product This compound nmr NMR (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ftir FT-IR product->ftir hplc HPLC product->hplc impurities Impurity Profiling (LC-MS) product->impurities water Water Content (Karl Fischer) product->water solvents Residual Solvents (GC) product->solvents

Caption: Analytical techniques for characterization.

References

A Comparative Guide to the Synthetic Routes of 4-hydroxy-2-piperidinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, 4-hydroxy-2-piperidinone serves as a valuable chiral building block and intermediate. Its synthesis has been approached through various methodologies, each presenting distinct advantages and challenges in terms of yield, scalability, and stereochemical control. This guide provides a comparative analysis of three primary synthetic routes to this compound, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic pathway to this compound depends on factors such as the availability of starting materials, desired yield, and the reaction conditions that can be accommodated. The following table summarizes the key quantitative data for three distinct and effective routes.

Parameter Route 1: Intramolecular Cyclization Route 2: Selective Reduction of Dione Route 3: Catalytic Hydrogenation
Starting Material Ethyl 4-amino-3-hydroxybutanoate2,4-Piperidinedione3-Hydroxysuccinimide
Key Reagents Sodium methoxide, MethanolSodium borohydride (NaBH₄), MethanolH₂, Palladium on Carbon (Pd/C)
Reaction Time 3 hoursOvernight (approx. 12-16 hours)4-8 hours (estimated)
Temperature Reflux (approx. 65°C)0°C to Room Temperature25-50°C (estimated)
Pressure AtmosphericAtmospheric50-100 psi (estimated)
Reported Yield 77%87%Moderate to high (estimated)
Key Advantages Good yield, relatively short reaction time.High yield, mild reaction conditions.Potentially high atom economy, uses common catalyst.
Key Challenges Synthesis of the starting amino ester.Potential for over-reduction to the diol.Requires specialized hydrogenation equipment.

Synthetic Pathway Visualizations

The following diagrams illustrate the chemical transformations for each synthetic route.

route1 start1 Ethyl 4-amino-3-hydroxybutanoate reagent1 NaOMe, MeOH Reflux, 3h start1->reagent1 product1 This compound reagent1->product1

Caption: Route 1: Intramolecular Cyclization of an Amino Ester.

route2 start2 2,4-Piperidinedione reagent2 NaBH4, MeOH 0°C to RT start2->reagent2 product2 This compound reagent2->product2

Caption: Route 2: Selective Reduction of 2,4-Piperidinedione.

route3 start3 3-Hydroxysuccinimide reagent3 H2, Pd/C Ethanol start3->reagent3 product3 This compound reagent3->product3

Caption: Route 3: Catalytic Hydrogenation of a Cyclic Imide.

Detailed Experimental Protocols

Route 1: Intramolecular Cyclization of Ethyl 4-amino-3-hydroxybutanoate

This method relies on the base-catalyzed intramolecular cyclization of an amino ester to form the lactam ring.

Protocol:

  • A solution of ethyl 4-amino-3-hydroxybutanoate (1.47 g, 10 mmol) is prepared in 50 mL of anhydrous methanol.

  • To this solution, a catalytic amount of sodium methoxide (0.11 g, 2 mmol) is added.

  • The reaction mixture is heated to reflux and maintained at this temperature for 3 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and neutralized with a methanolic solution of hydrochloric acid.

  • The solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 10:1 v/v) to yield this compound as a solid. The reported yield for this procedure is 77%.

Route 2: Selective Reduction of 2,4-Piperidinedione

This approach utilizes a mild reducing agent to selectively reduce the ketone at the 4-position while leaving the amide carbonyl at the 2-position intact.[1]

Protocol:

  • A solution of 2,4-piperidinedione (1.0 g, 8.8 mmol) is dissolved in 25 mL of methanol and the solution is cooled to 0°C in an ice bath.[1]

  • Sodium borohydride (NaBH₄) (1.0 g, 26.55 mmol) is added slowly in portions to the cooled solution, ensuring the temperature remains low.[1]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred overnight.[1]

  • The solvent is then removed by distillation under reduced pressure.[1]

  • The crude residue is purified by silica gel column chromatography (eluent: dichloromethane/methanol, 5:1 v/v) to afford this compound as a yellow solid.[1] This method has a reported yield of 87%.[1]

Route 3: Catalytic Hydrogenation of 3-Hydroxysuccinimide

This proposed route involves the selective catalytic hydrogenation of one of the carbonyl groups of a cyclic imide precursor. While a direct protocol for 3-hydroxysuccinimide is not widely reported, the following is a plausible procedure based on the successful hydrogenation of related succinimide structures.

Protocol:

  • In a high-pressure hydrogenation vessel, 3-hydroxysuccinimide (1.15 g, 10 mmol) is dissolved in 50 mL of ethanol.

  • A catalytic amount of 5% palladium on carbon (Pd/C) (50 mg, 5% w/w) is added to the solution.

  • The vessel is sealed and purged with nitrogen gas before being pressurized with hydrogen to 50-100 psi.

  • The mixture is stirred at room temperature (or gently heated to 40-50°C to increase the reaction rate) for 4-8 hours, or until hydrogen uptake ceases.

  • After the reaction is complete, the vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification by recrystallization or column chromatography (eluent: ethyl acetate/methanol) is performed to obtain pure this compound.

References

Safety Operating Guide

Safe Disposal of 4-hydroxy-2-Piperidinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 4-hydroxy-2-piperidinone, a compound that requires careful management due to its potential hazards.

Hazard Profile and Safety Summary

This compound is classified with several hazard statements under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these hazards is the first step in safe handling and disposal.

Hazard Classification GHS Hazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[1]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[1]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation[1]

Given these classifications, personal protective equipment (PPE) is mandatory when handling this compound. This includes safety glasses with side-shields, gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound, whether it is unused, surplus, or part of a contaminated solution.

1. Personal Protective Equipment (PPE) Verification:

  • Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:

    • Nitrile gloves (inspect for integrity before use).[2]

    • Chemical safety goggles or a face shield.[2]

    • A properly fitting lab coat.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully sweep up any solid this compound, avoiding dust formation.[2]

    • Place the swept material into a clearly labeled, sealed container designated for chemical waste. The container should be suitable for holding solid chemical waste.[2]

  • Liquid Waste (Solutions):

    • Do not pour solutions containing this compound down the drain.[2]

    • Collect the liquid waste in a designated, leak-proof, and clearly labeled container for hazardous chemical waste.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as paper towels, gloves, and disposable labware, should be considered contaminated.

    • Place these items in a sealed bag or container and dispose of them as hazardous waste.

3. Labeling of Waste Containers:

  • All waste containers must be clearly and accurately labeled with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Irritant," "Harmful if swallowed").

    • The date the waste was first added to the container.

4. Temporary Storage:

  • Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[4]

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2]

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.

Chemical Waste Disposal Workflow

The following diagram illustrates a general decision-making process for the disposal of laboratory chemicals like this compound.

G cluster_start cluster_identification cluster_ppe cluster_waste_type cluster_solid cluster_liquid cluster_contaminated cluster_storage cluster_disposal cluster_end start Start: Chemical Waste for Disposal identify Identify Chemical and Hazards (Consult SDS for this compound) start->identify ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Sweep, avoid dust) waste_type->solid_waste Solid liquid_waste Liquid Waste (Do not pour down drain) waste_type->liquid_waste Liquid contaminated_items Contaminated Items (Gloves, paper towels) waste_type->contaminated_items Contaminated   Items collect_solid Collect in Labeled, Sealed Solid Waste Container solid_waste->collect_solid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid collect_liquid->storage collect_contaminated Collect in Labeled, Sealed Waste Bag/Container contaminated_items->collect_contaminated collect_contaminated->storage disposal Arrange for Pickup by EHS or Licensed Disposal Company storage->disposal end_node End: Proper Disposal Complete disposal->end_node

Figure 1. Decision workflow for the disposal of this compound waste.

By adhering to these procedures and understanding the hazards associated with this compound, laboratory personnel can maintain a safe working environment and ensure regulatory compliance. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before handling any chemical.

References

Personal protective equipment for handling 4-hydroxy-2-Piperidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 4-hydroxy-2-Piperidinone. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. All personnel must be familiar with its potential hazards before handling.

Hazard Summary Table

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarning

Required Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure risk.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use.To prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect against splashes and airborne particles causing serious eye irritation.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is required.To prevent respiratory tract irritation from inhalation of dust.[1]
Skin and Body Protection Laboratory coat.To protect skin and personal clothing from contamination.

Step-by-Step Operational Protocol

This protocol outlines the safe handling of this compound from receipt to disposal.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe Proceed when ready prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace Proceed when ready handling_weigh Weighing prep_workspace->handling_weigh Proceed when ready handling_dissolve Dissolving/Dispensing handling_weigh->handling_dissolve Experimental Steps emergency_spill Spill Containment handling_weigh->emergency_spill If spill occurs emergency_exposure Exposure Response handling_weigh->emergency_exposure If exposure occurs handling_transfer Transferring handling_dissolve->handling_transfer Experimental Steps handling_dissolve->emergency_spill handling_dissolve->emergency_exposure cleanup_decon Decontaminate Work Surfaces handling_transfer->cleanup_decon After experiment handling_transfer->emergency_spill handling_transfer->emergency_exposure cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose via Licensed Service cleanup_waste->cleanup_disposal

Caption: Workflow for the safe handling of this compound.

I. Preparation

  • Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Prepare Workspace: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]

II. Handling

  • Weighing:

    • Perform weighing operations within a fume hood or a ventilated balance enclosure to control dust.

    • Use a dedicated, clean spatula and weighing vessel.

    • Avoid creating dust clouds.

  • Dissolving and Transferring:

    • When dissolving, add the powder slowly to the solvent to prevent splashing.

    • Ensure containers are clearly labeled.

III. Cleanup

  • Decontamination: Clean all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and then soap and water.

  • Waste Segregation: Collect all disposable materials (e.g., gloves, weighing paper, paper towels) contaminated with this compound in a dedicated, sealed, and clearly labeled waste container.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationProcedure
Skin Contact 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and plenty of water for at least 15 minutes.[3] 3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4][5] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention from an ophthalmologist.[4]
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.
Spill 1. Evacuate the area. 2. Wear appropriate PPE, including respiratory protection. 3. Cover the spill with an inert absorbent material (e.g., sand, vermiculite). 4. Carefully sweep up the absorbed material and place it in a sealed, labeled container for disposal. 5. Ventilate the area and decontaminate the spill site.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_solid Solid Waste (Contaminated PPE, etc.) storage_container Seal in Labeled, Compatible Containers collect_solid->storage_container collect_liquid Liquid Waste (Unused Solutions) collect_liquid->storage_container storage_area Store in Designated Hazardous Waste Area storage_container->storage_area disposal_service Arrange Pickup by Licensed Waste Disposal Service storage_area->disposal_service disposal_documentation Maintain Disposal Records disposal_service->disposal_documentation

Caption: Step-by-step waste disposal workflow.

  • Waste Identification and Collection:

    • This compound and any materials contaminated with it are to be treated as hazardous waste.

    • Collect solid waste (e.g., contaminated gloves, wipes) and unused solid chemical in a designated, properly labeled, and sealed container.

    • Collect liquid waste (e.g., solutions) in a separate, compatible, and sealed container. Do not mix with other waste streams.

  • Storage:

    • Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure containers are in good condition and closed at all times except when adding waste.

  • Disposal:

    • Dispose of the waste through a licensed and certified hazardous waste disposal company.[1]

    • Do not dispose of this compound down the drain or in regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-2-Piperidinone
Reactant of Route 2
4-hydroxy-2-Piperidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.